Product packaging for 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid(Cat. No.:CAS No. 14827-68-0)

2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid

Cat. No.: B078176
CAS No.: 14827-68-0
M. Wt: 219.19 g/mol
InChI Key: LLZACTPLAJXJNU-UHFFFAOYSA-N
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Description

2-(5-Methoxy-3-indolyl)-2-oxoacetic acid (CAS 14827-68-0) is a high-value indoleglyoxylic acid derivative serving as a critical synthetic intermediate in medicinal chemistry and chemical biology research. This compound features an electron-rich 5-methoxyindole scaffold, a recurring motif in numerous biologically active natural products and pharmaceuticals, coupled with a highly versatile α-oxoacetic acid functional group at the C3 position. Key Applications and Research Value: Core Scaffold in Anti-Parasitic Drug Discovery: This compound is a fundamental building block for the synthesis of indolglyoxylamide-based polyamine conjugates. Such derivatives have demonstrated exceptional in vitro growth inhibition of neglected tropical disease pathogens, notably showing potent activity against Plasmodium falciparum (the malaria parasite) with IC50 values in the nanomolar range . Versatile Synthetic Intermediate: The reactive oxoacetic acid moiety is readily functionalized, particularly through amide coupling reactions (e.g., using PyBop), to create diverse compound libraries for structure-activity relationship (SAR) studies . The molecule can be synthesized via Friedel-Crafts acylation of 5-methoxyindole using oxalyl chloride, often proceeding through an ester intermediate . Structurally Significant Pharmacophore: The indole nucleus is a privileged structure in drug discovery, found in essential molecules like tryptophan, serotonin, and melatonin . The specific 5-methoxy activation enhances the electron density of the indole ring, making it a sophisticated substrate for advanced organic synthesis and the development of novel therapeutic agents . Attention: This product is intended for research purposes only. It is strictly not for human or veterinary use. Please refer to the safety data sheet (SDS) for proper handling and storage information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO4 B078176 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid CAS No. 14827-68-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14827-68-0

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(5-12-9)10(13)11(14)15/h2-5,12H,1H3,(H,14,15)

InChI Key

LLZACTPLAJXJNU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid using oxalyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, a key intermediate in the development of various pharmacologically active compounds. The primary synthetic route discussed herein involves the Friedel-Crafts acylation of 5-methoxyindole using oxalyl chloride, followed by esterification and subsequent hydrolysis. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to support research and development in medicinal chemistry and drug discovery.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process commencing with the commercially available starting material, 5-methoxyindole. The core of this synthesis is a Friedel-Crafts acylation at the electron-rich C3 position of the indole ring. Methoxy-activated indoles exhibit enhanced reactivity, making this substitution a highly effective method.[1]

The overall reaction proceeds in three main stages:

  • Acylation: 5-methoxyindole is reacted with oxalyl chloride to form the reactive intermediate, 5-methoxy-α-oxo-1H-indole-3-acetyl chloride.

  • Esterification: The acyl chloride intermediate is not typically isolated but is reacted in situ with an alcohol, such as ethanol, in the presence of a base to yield the stable ethyl ester, ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.[1][2]

  • Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid, this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates. Please note that yields can vary based on reaction scale and purification methods.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Starting Material 5-MethoxyindoleC₉H₉NO147.17-52-55
Intermediate Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetateC₁₃H₁₃NO₄247.2575-85Not reported (often an oil)
Final Product This compoundC₁₁H₉NO₄219.1980-90 (hydrolysis step)248 (decomposes)[3]

Detailed Experimental Protocols

Step 1: Synthesis of 5-Methoxy-α-oxo-1H-indole-3-acetyl chloride (Acylation)

This procedure outlines the Friedel-Crafts acylation of 5-methoxyindole.

Materials:

  • 5-Methoxyindole

  • Oxalyl chloride

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Dry ice/acetone bath

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxyindole (1 equivalent) in anhydrous diethyl ether or DCM.

  • Cool the solution to -10 °C to 0 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • The resulting slurry containing the crude 5-methoxy-α-oxo-1H-indole-3-acetyl chloride is typically used directly in the next step without isolation.

Step 2: Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (Esterification)

This protocol describes the in situ esterification of the acyl chloride intermediate.

Materials:

  • Crude 5-methoxy-α-oxo-1H-indole-3-acetyl chloride slurry from Step 1

  • Anhydrous ethanol

  • Triethylamine (Et₃N) or other suitable base

  • Ice bath

Procedure:

  • To the slurry of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (assumed 62.20 mmol from the starting material) in the reaction flask from the previous step, add anhydrous ethanol (144 mL).[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (10.40 mL, 74.63 mmol) to the suspension.[2]

  • Stir the resulting yellow suspension at room temperature for 1 hour.[2]

  • The precipitate is then filtered, washed with cold ethanol and diethyl ether to yield ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.[2]

  • The product can be further purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound (Hydrolysis)

This section details the final hydrolysis of the ethyl ester to the target carboxylic acid.

Materials:

  • Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)

  • Methanol or ethanol

  • Hydrochloric acid (HCl) (e.g., 1 M) for acidification

  • Ice bath

Procedure:

  • Dissolve ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (1 equivalent) in a mixture of methanol or ethanol and a 1 M aqueous solution of sodium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • The precipitated product, this compound, is collected by filtration.

  • Wash the solid with cold water and dry under vacuum to afford the pure product.

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformations in the synthesis of this compound.

Reaction_Pathway 5-Methoxyindole 5-Methoxyindole Acyl_Chloride_Intermediate 5-Methoxy-α-oxo- 1H-indole-3-acetyl chloride 5-Methoxyindole->Acyl_Chloride_Intermediate Acylation Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Acyl_Chloride_Intermediate Ethyl_Ester Ethyl 2-(5-methoxy-1H-indol-3-yl) -2-oxoacetate Acyl_Chloride_Intermediate->Ethyl_Ester Esterification Ethanol Ethanol Ethanol->Ethyl_Ester Triethylamine Triethylamine Triethylamine->Ethyl_Ester Final_Product 2-(5-Methoxy-3-indolyl) -2-oxoacetic acid Ethyl_Ester->Final_Product Hydrolysis NaOH_H2O NaOH_H2O NaOH_H2O->Final_Product

Caption: Chemical reaction pathway for the synthesis.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Hydrolysis Start Dissolve 5-Methoxyindole in Anhydrous Solvent Cool_1 Cool to 0°C Start->Cool_1 Add_Oxalyl_Chloride Add Oxalyl Chloride Cool_1->Add_Oxalyl_Chloride Stir_1 Stir at 0°C Add_Oxalyl_Chloride->Stir_1 Add_Ethanol Add Anhydrous Ethanol Stir_1->Add_Ethanol Proceed with crude intermediate Cool_2 Cool to 0°C Add_Ethanol->Cool_2 Add_Base Add Triethylamine Cool_2->Add_Base Stir_2 Stir at Room Temperature Add_Base->Stir_2 Filter_1 Filter and Wash Precipitate Stir_2->Filter_1 Dissolve_Ester Dissolve Ethyl Ester in Alcohol/NaOH Solution Filter_1->Dissolve_Ester Stir_3 Stir at Room Temperature Dissolve_Ester->Stir_3 Acidify Acidify with HCl Stir_3->Acidify Filter_2 Filter and Wash Product Acidify->Filter_2 Dry Dry Under Vacuum Filter_2->Dry

Caption: Step-by-step experimental workflow diagram.

References

An In-depth Technical Guide to the Chemical Properties of 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, an indole derivative of interest in medicinal chemistry. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and spectral characteristics. Detailed experimental protocols and data are presented to support further research and development activities.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-methoxyindole-3-glyoxylic acid, is a substituted indole derivative. The core structure features an indole ring system with a methoxy group at the 5-position and a glyoxylic acid moiety at the 3-position.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acidN/A
Synonyms 5-methoxyindole-3-glyoxylic acidN/A
CAS Number 14827-68-0
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol
Melting Point 248 °C (predicted)
Boiling Point 444.3 ± 38.0 °C (predicted)
Density 1.441 ± 0.06 g/cm³ (predicted)
Solubility Data not availableN/A
pKa Data not availableN/A

Synthesis

The primary synthetic route to this compound involves a two-step process starting from 5-methoxyindole. The general scheme is outlined below.

Experimental Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Esterification & Hydrolysis 5-Methoxyindole 5-Methoxyindole Acyl_chloride_intermediate 5-Methoxy-α-oxo-1H-indole-3-acetyl chloride 5-Methoxyindole->Acyl_chloride_intermediate Friedel-Crafts Acylation Oxalyl_chloride Oxalyl_chloride Oxalyl_chloride->Acyl_chloride_intermediate Ester_intermediate Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate Acyl_chloride_intermediate->Ester_intermediate Ethanol, Base Final_product This compound Ester_intermediate->Final_product Hydrolysis (e.g., KOH)

Caption: General synthetic workflow for this compound.

Step 1: Acylation of 5-Methoxyindole

The synthesis commences with the Friedel-Crafts acylation of 5-methoxyindole at the electron-rich C3 position using oxalyl chloride. This reaction forms a reactive intermediate, 5-methoxy-α-oxo-1H-indole-3-acetyl chloride, which is typically used in the subsequent step without isolation.

Step 2: Esterification and Hydrolysis

The intermediate acyl chloride is then reacted with an alcohol, such as ethanol, in the presence of a base to yield the corresponding ester. For example, the reaction with ethanol produces ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. The final step is the hydrolysis of the ester, commonly achieved under basic conditions followed by acidification, to afford the desired carboxylic acid.

Detailed Experimental Protocol for Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

A detailed protocol for the synthesis of the ethyl ester intermediate has been reported. To a solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) in ethanol (144 mL), triethylamine (10.40 mL, 74.63 mmol) was added at 0 °C. The resulting yellow suspension was stirred at room temperature for 1 hour. The precipitate was filtered off, washed with cold ethanol and diethyl ether to yield ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as an orange oil.

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on its structure and data from related compounds, the expected spectral characteristics are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the indole ring protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons on the indole ring would exhibit characteristic splitting patterns. The methoxy group would be a sharp singlet around 3.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the two carbonyl carbons of the glyoxylic acid moiety at the downfield end of the spectrum. The carbons of the indole ring will have characteristic chemical shifts, with the carbon attached to the electron-donating methoxy group (C5) being significantly shielded.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the N-H stretch of the indole, C=O stretching vibrations for the ketone and carboxylic acid, and C-O stretching for the methoxy group and carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound (219.19 g/mol ). The fragmentation pattern would likely involve the loss of CO₂, H₂O, and cleavage of the side chain, providing further structural confirmation. For the ethyl ester intermediate, ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a molecular ion peak [M+H]⁺ at m/z 248.13 has been reported.

Table 2: Summary of Expected and Reported Spectral Data

TechniqueIntermediate: Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetateFinal Product: this compound (Expected)
¹H NMR Data not availableSignals for indole NH, aromatic protons, methoxy protons, and carboxylic acid proton.
¹³C NMR Data not availableDownfield signals for two carbonyl carbons, characteristic indole ring signals.
IR Data not availableBroad O-H stretch, N-H stretch, two C=O stretches, C-O stretches.
MS [M+H]⁺ = 248.13Expected molecular ion peak corresponding to a molecular weight of 219.19.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. However, the indole-3-glyoxylamide scaffold, a closely related structure, is recognized as a "privileged" structure in medicinal chemistry. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer and neuroprotective agents. The methoxy group at the 5-position of the indole ring is a common feature in many biologically active indole derivatives, as it can modulate the electronic properties and metabolic stability of the molecule.

Potential Areas of Investigation

Given the structural features of this compound, potential areas for future biological investigation could include its activity as an enzyme inhibitor, a receptor ligand, or an anticancer agent.

G Potential Research Directions Target_Compound This compound Enzyme_Inhibition Enzyme Inhibition Assays Target_Compound->Enzyme_Inhibition Receptor_Binding Receptor Binding Studies Target_Compound->Receptor_Binding Anticancer_Screening Anticancer Activity Screening Target_Compound->Anticancer_Screening

Caption: Logical relationship for future research on the title compound.

Conclusion

This compound is a readily synthesizable indole derivative. While its basic chemical identity is established, a comprehensive experimental characterization of its physicochemical and spectral properties is not yet publicly available. The lack of biological activity data presents an opportunity for future research, particularly given the established importance of the indole-3-glyoxylamide scaffold in drug discovery. This technical guide provides a foundation for researchers to build upon in their exploration of this and related compounds.

Unraveling the Molecular Mechanisms of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, also known as 5-Methoxyindole-3-glyoxylic acid, is an indole derivative with potential therapeutic applications. While direct and extensive studies on the precise mechanism of action of this specific compound are limited, a comprehensive analysis of structurally related compounds, particularly indole-3-glyoxylamides and 5-methoxyindole derivatives, provides compelling insights into its potential biological activities. This technical guide consolidates the available evidence to propose three primary mechanisms of action: inhibition of tubulin polymerization, modulation of cyclooxygenase (COX) enzymes, and interference with the PI3K/Akt/mTOR signaling pathway. This document presents a detailed exploration of these potential mechanisms, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Potential Mechanism 1: Inhibition of Tubulin Polymerization

A significant body of research has identified indole-3-glyoxylamides as potent inhibitors of tubulin polymerization.[1][2] This class of compounds disrupts microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis. This mechanism is a cornerstone of several established anticancer therapies. It is plausible that this compound shares this activity due to its core indole-3-glyoxylamide structure.

Quantitative Data: Tubulin Polymerization Inhibition by Indole Derivatives
CompoundTargetIC50 (µM)Cell LineCytotoxicity LC50 (nM)Reference
Indole-3-glyoxylamide derivative 32Tubulin Polymerization8.3FaDu31[1]
Indole-3-glyoxylamide derivative 33Tubulin Polymerization6.6FaDu55[1]
2-Phenylindole derivative 33Tubulin Assembly<5MCF-7-[3]
2-Phenylindole derivative 44Tubulin Assembly<5HeLa-[3]
Indole-chalcone derivative 55Tubulin Polymerization2.68Various0.3 - 9[4]
Experimental Protocol: Tubulin Polymerization Assay

A common method to assess the inhibition of tubulin polymerization involves a cell-free assay using purified tubulin.

  • Tubulin Preparation: Porcine brain tubulin is purified through cycles of polymerization and depolymerization.

  • Assay Buffer: The tubulin is resuspended in a glutamate-based buffer (e.g., 100 mM PIPES, pH 6.9, 2 mM MgCl₂, 1 mM EGTA).

  • Initiation of Polymerization: GTP is added to the tubulin solution to initiate polymerization.

  • Compound Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the tubulin solution.

  • Monitoring Polymerization: The change in optical density (absorbance) at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The rate of polymerization is calculated from the linear phase of the absorbance curve. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

G cluster_0 Mechanism of Tubulin Polymerization Inhibition Indole 2-(5-Methoxy-3-indolyl)- 2-oxoacetic acid Tubulin αβ-Tubulin Dimers Indole->Tubulin Binds to Colchicine Site MT Microtubules Indole->MT Inhibits Polymerization Tubulin->MT Polymerization Apoptosis Cell Cycle Arrest (G2/M Phase) & Apoptosis MT->Apoptosis Disruption of Mitotic Spindle

Caption: Proposed mechanism of tubulin polymerization inhibition.

G cluster_1 Experimental Workflow: Tubulin Polymerization Assay start Start prep Prepare Purified Tubulin Solution start->prep add_compound Add Test Compound (Varying Concentrations) prep->add_compound add_gtp Initiate Polymerization with GTP add_compound->add_gtp measure Monitor Absorbance at 340 nm over Time add_gtp->measure analyze Calculate Rate of Polymerization & IC50 measure->analyze end End analyze->end

Caption: General workflow for a tubulin polymerization assay.

Potential Mechanism 2: Cyclooxygenase (COX) Inhibition

Several 5-methoxyindole derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[5][6] COX enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The 5-methoxyindole scaffold present in this compound suggests its potential as a COX inhibitor.

Quantitative Data: COX Inhibition by Indole Derivatives
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Thiazole derivative 3bCOX-20.0961.66[7]
1,3-Dihydro-2H-indolin-2-one derivative 4eCOX-22.35-[8]
1,3-Dihydro-2H-indolin-2-one derivative 9hCOX-22.42-[8]
1,3-Dihydro-2H-indolin-2-one derivative 9iCOX-23.34-[8]
2-(Trimethoxyphenyl)-thiazole A3COX-2<309.24[9]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

The inhibitory activity against COX-2 can be determined using a commercially available screening kit or by setting up a custom assay.

  • Enzyme Preparation: Recombinant human COX-2 enzyme is used.

  • Assay Buffer: The assay is typically performed in a Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing a heme cofactor.

  • Compound Incubation: The test compound is pre-incubated with the COX-2 enzyme at 37°C for a short period (e.g., 10 minutes).

  • Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.

  • Detection of Prostaglandin: The production of prostaglandin (e.g., PGE₂) is measured. This can be done using an enzyme immunoassay (EIA) or by monitoring the oxygen consumption during the reaction.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of COX-2 inhibition against the concentration of the test compound.

Visualizations

G cluster_2 Mechanism of COX-2 Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (Inflammation, Pain) COX2->PGs Catalysis Indole 2-(5-Methoxy-3-indolyl)- 2-oxoacetic acid Indole->COX2 Inhibition

Caption: Proposed mechanism of cyclooxygenase-2 (COX-2) inhibition.

G cluster_3 Experimental Workflow: In Vitro COX-2 Inhibition Assay start Start prep Prepare Recombinant COX-2 Enzyme start->prep add_compound Pre-incubate Enzyme with Test Compound prep->add_compound add_substrate Add Arachidonic Acid (Substrate) add_compound->add_substrate measure Measure Prostaglandin Production (e.g., EIA) add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: General workflow for an in vitro COX-2 inhibition assay.

Potential Mechanism 3: PI3K/Akt/mTOR Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[10][11] Several indole compounds have been shown to inhibit this pathway at different nodes, leading to anticancer effects.[11][12] Given the established role of this pathway in cancer and the anticancer potential of indole derivatives, it is a plausible target for this compound.

Quantitative Data: PI3K/Akt/mTOR Pathway Inhibition by Indole and Indazole Derivatives
CompoundTarget PathwayIC50 (µM)Cell LineEffectReference
3-amino-1H-indazole derivative W24Broad-spectrum antiproliferative0.43 - 3.88HT-29, MCF-7, A-549, HepG2, HGC-27G2/M arrest, apoptosis[13]
Indole compound 1PI3K/Akt/mTOR-HCT-116, HT-29Apoptosis induction[10]
3,3'-Diindolylmethane (DIM)PI3K/Akt/mTOR/NF-κB-Prostate cancer cellsInhibition of PI3K and Akt activation[10]
Evodiamine (Indole alkaloid)PI3K/Akt, MAPK/ERK-Pancreatic cancer cellsInhibition of Akt and ERK phosphorylation[14]
Experimental Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Analysis

Western blotting is a standard technique to assess the phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR pathway.

  • Cell Culture and Treatment: Cancer cell lines (e.g., HCT-116, MCF-7) are cultured and treated with various concentrations of the test compound for a specified duration.

  • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the effect of the compound on the phosphorylation of the target proteins.

Visualizations

G cluster_4 PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Indole 2-(5-Methoxy-3-indolyl)- 2-oxoacetic acid Indole->PI3K Inhibition Indole->Akt Inhibition Indole->mTOR Inhibition G cluster_5 Experimental Workflow: Western Blot Analysis start Start treat Treat Cells with Test Compound start->treat lyse Lyse Cells & Extract Protein treat->lyse separate Separate Proteins by SDS-PAGE lyse->separate transfer Transfer Proteins to Membrane separate->transfer probe Probe with Primary & Secondary Antibodies transfer->probe detect Detect & Quantify Protein Bands probe->detect end End detect->end

References

The Biological Versatility of 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among the vast array of indole-containing compounds, derivatives of 2-(5-methoxy-3-indolyl)-2-oxoacetic acid have emerged as a promising class with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as enzyme inhibitors, antimicrobial agents, and cytotoxic compounds.

Synthesis of the Core Scaffold

The synthetic route to this compound and its derivatives typically begins with 5-methoxyindole. A common and effective method for introducing the 2-oxoacetic acid moiety at the C3 position is the Friedel-Crafts acylation using oxalyl chloride. This reaction proceeds through a highly reactive acyl chloride intermediate, which can then be reacted with various nucleophiles to generate a library of derivatives, including esters and amides. Subsequent hydrolysis of an ester derivative can yield the parent carboxylic acid.[1][2]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a remarkable range of biological activities, targeting various enzymes, pathogenic microbes, and cancer cell lines. The following sections and tables summarize the key findings and quantitative data from various studies.

Enzyme Inhibition

These derivatives have been investigated as inhibitors of several key enzymes implicated in various diseases.

Table 1: Enzyme Inhibitory Activity of this compound Derivatives

Derivative ClassTarget EnzymeIC50 / KiReference
Indole-3-glyoxylamidesCOX-20.12 µM (for compound 11q)[3]
Indole-3-glyoxylamides5-LOX7.73 µM (for compound 11q)[3]
Indole-2-carboxamidesEGFRWT68 - 85 nM[4]
Indole-2-carboxamidesEGFRT790MNot Specified[4]
Indolyl-oxoacetamidesCannabinoid Receptor 2 (CB2)6.2 nM (for fluorinated derivative 8)[5]
IndolylalkylaminesMAO-A / MAO-BNot Specified in abstract[6]
3-substitue 2-methyl indole analogsAChE0.55 - 2.67 µM[7]
3-substitue 2-methyl indole analogsGSTNot Specified in abstract[7]
Antimicrobial Activity

Several studies have highlighted the potential of these indole derivatives as antibacterial and antifungal agents. Their activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Table 2: Antimicrobial Activity of this compound Derivatives

Derivative ClassOrganismMIC (Minimum Inhibitory Concentration)Reference
5-Indolylmethylen-4-oxo-2-thioxothiazolidineVarious BacteriaBetter than ampicillin[8]
5-Indolylmethylen-4-oxo-2-thioxothiazolidineVarious Fungi6-17 fold better than bifonazole[8]
(Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylateVarious Bacteria0.004 - 0.045 mg/mL[2]
(Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylateVarious Fungi0.004 - 0.06 mg/mL[2]
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidineVarious Bacteria36.5 - 211.5 µM[9]
Cytotoxic and Antiproliferative Activity

A significant area of research for these compounds is their potential as anticancer agents. They have been shown to induce cytotoxicity and inhibit the proliferation of various cancer cell lines, often through the inhibition of critical signaling pathways.

Table 3: Cytotoxic and Antiproliferative Activity of this compound Derivatives

Derivative ClassCell LineIC50 / GI50Reference
2-Aryl-2-(3-indolyl)acetohydroxamic acidsHeLa (cervical adenocarcinoma)Order of magnitude higher than non-protected analogs[10]
Indole-3-glyoxylamidesDU145 (prostate cancer)6.29 - 18.53 µM[3]
Indole-2-carboxamidesA-549, MCF-7, Panc-1, HT-2929 - 47 nM[4]

Key Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are crucial. The following sections outline the methodologies for the key assays cited.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[11]

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[11]

  • Incubation: Incubate the plate at 37°C for 1.5 hours to allow for the formation of formazan crystals.[11]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[11]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture. The concentration is typically adjusted to a 0.5 McFarland standard.[9]

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[9]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 570 nm).[9]

Visualizing Molecular Pathways and Workflows

To better understand the mechanisms of action and experimental procedures, graphical representations are invaluable. The following diagrams were generated using the DOT language.

EGFR Signaling Pathway

Many of the cytotoxic this compound derivatives target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation.[4]

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treat Treat Cells with Compounds start->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end_node End analyze->end_node Antimicrobial_Susceptibility_Workflow start Start: Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension start->inoculate serial_dilution Perform Serial Dilution of Compounds in 96-well Plate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end_node End read_mic->end_node

References

An In-depth Technical Guide to 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid: Structural Analogs, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, its structural analogs, and derivatives, with a focus on their synthesis, biological activities, and therapeutic potential. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Core Compound: this compound

This compound, also known as 5-methoxy-indole-3-glyoxylic acid, is a derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds. The presence of the methoxy group at the 5-position and the glyoxylic acid moiety at the 3-position of the indole ring are key structural features that contribute to its chemical reactivity and biological profile.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₁H₉NO₄
Molar Mass219.19 g/mol
Melting Point248 °C
AppearanceYellow solid

Synthesis of this compound and Derivatives

The primary synthetic route to this compound involves the acylation of 5-methoxyindole. A common method utilizes oxalyl chloride to introduce the 2-oxoacetyl group at the C3 position of the indole ring, followed by hydrolysis of the resulting acyl chloride.

General Synthetic Workflow

Synthesis_Workflow 5-Methoxyindole 5-Methoxyindole Intermediate 5-Methoxy-3-indolyl-glyoxylyl chloride 5-Methoxyindole->Intermediate Acylation Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Intermediate Ester_Derivative Ester Derivative (e.g., Ethyl 2-(5-Methoxy-3-indolyl)-2-oxoacetate) Intermediate->Ester_Derivative Esterification Alcohol Alcohol (e.g., Ethanol) Alcohol->Ester_Derivative Final_Product This compound Ester_Derivative->Final_Product Hydrolysis Hydrolysis Hydrolysis Hydrolysis->Final_Product Tubulin_Inhibition_Pathway Indole_Analog Indole-3-glyoxylamide Analog Tubulin β-Tubulin (Colchicine Binding Site) Indole_Analog->Tubulin Binds to Polymerization_Block Inhibition of Tubulin Polymerization Tubulin->Polymerization_Block Microtubule_Disruption Microtubule Disruption Polymerization_Block->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Anticancer_Screening_Workflow Compound_Synthesis Synthesis of Indole Analogs MTT_Assay Cytotoxicity Screening (MTT Assay) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC₅₀ Value Determination MTT_Assay->IC50_Determination Lead_Identification Lead Compound Identification IC50_Determination->Lead_Identification Mechanism_Study Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) Lead_Identification->Mechanism_Study In_Vivo_Testing In Vivo Animal Models Mechanism_Study->In_Vivo_Testing

Spectroscopic Profile of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, a compound of interest in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this indole derivative.

Predicted Spectroscopic Data

Due to the limited availability of directly published spectra for this compound, the data presented below are predicted based on the analysis of structurally similar compounds, namely indole-3-glyoxylic acid and 5-methoxyindole derivatives. These predictions provide a reliable framework for the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted chemical shifts for the ¹H and ¹³C nuclei of this compound are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HCarboxylic Acid (-COOH)
~11.5 - 12.0br s1HIndole N-H
~8.2 - 8.4s1HH2
~7.3 - 7.5d1HH4
~7.0 - 7.2d1HH7
~6.8 - 7.0dd1HH6
~3.8s3HMethoxy (-OCH₃)

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~185 - 190C=O (Ketone)
~165 - 170C=O (Carboxylic Acid)
~155 - 160C5
~135 - 140C7a
~130 - 135C2
~125 - 130C3a
~115 - 120C3
~110 - 115C4
~100 - 105C7
~55 - 60Methoxy (-OCH₃)
~112 - 117C6
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Indole)
~1720StrongC=O stretch (Carboxylic Acid)
~1680StrongC=O stretch (Ketone)
1500 - 1600MediumC=C stretch (Aromatic)
1000 - 1300StrongC-O stretch (Ether and Carboxylic Acid)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉NO₄), the expected mass-to-charge ratios (m/z) in high-resolution mass spectrometry (HRMS) are detailed below.

Table 4: Predicted Mass Spectrometry Data

Ionization ModeAdductCalculated m/z
ESI+[M+H]⁺220.0599
ESI+[M+Na]⁺242.0419
ESI-[M-H]⁻218.0453

Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited in this guide.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

  • Data Processing : Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation : Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction : Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before running the sample spectrum to subtract any atmospheric and instrumental interferences.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition : Introduce the sample solution into the ESI source of a high-resolution mass spectrometer via direct infusion or after separation by liquid chromatography. Acquire spectra in both positive and negative ion modes.

  • Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and other characteristic fragment ions.

Logical Relationships and Workflows

The synthesis of this compound typically follows a well-established pathway, which is crucial for understanding potential impurities and for process optimization in a drug development context.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Solvents cluster_intermediate Intermediate cluster_final Final Product 5_Methoxyindole 5-Methoxyindole Indolylglyoxylyl_Chloride 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetyl chloride 5_Methoxyindole->Indolylglyoxylyl_Chloride Acylation Oxalyl_Chloride Oxalyl Chloride in Ether Oxalyl_Chloride->Indolylglyoxylyl_Chloride Final_Product This compound Indolylglyoxylyl_Chloride->Final_Product Hydrolysis

Caption: Synthetic pathway for this compound.

The following diagram illustrates a general workflow for the spectroscopic analysis of the target compound, from sample reception to final data interpretation.

Analysis_Workflow Sample Sample of This compound NMR_Prep NMR Sample Preparation Sample->NMR_Prep IR_Prep IR Sample Preparation Sample->IR_Prep MS_Prep MS Sample Preparation Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Data Acquisition IR_Prep->IR_Acq MS_Acq ESI-MS Data Acquisition MS_Prep->MS_Acq Data_Processing Data Processing & Analysis NMR_Acq->Data_Processing IR_Acq->Data_Processing MS_Acq->Data_Processing Structure_Confirmation Structure Confirmation & Purity Assessment Data_Processing->Structure_Confirmation

The Discovery and History of Indole-3-Glyoxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-glyoxylic acid, a significant indole derivative, holds a unique position in the landscape of biochemical research and drug discovery. While often recognized as a key precursor in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA), its own history and intrinsic biological activities are subjects of considerable interest. This technical guide provides an in-depth exploration of the discovery, synthesis, and evolving understanding of indole-3-glyoxylic acid, tailored for professionals in the scientific and pharmaceutical fields.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The addition of a glyoxylic acid moiety at the 3-position of the indole ring creates a molecule with diverse chemical reactivity and biological potential. This guide will delve into the foundational research that first identified and characterized indole-3-glyoxylic acid, trace the development of its synthetic methodologies, and present a consolidated view of its known biological roles and potential therapeutic applications.

Discovery and Early History

The first documented synthesis of indole-3-glyoxylic acid is attributed to John W. Baker in his 1940 publication in the Journal of the Chemical Society.[2][3] This seminal work laid the groundwork for future investigations into this and related indole compounds. Baker's synthesis involved the reaction of the Grignard reagent of indole with the acid chloride of methyl hydrogen oxalate, which yielded methyl indolyl-3-glyoxylate. Subsequent hydrolysis of this ester provided indole-3-glyoxylic acid.[1] This discovery was significant not only from a chemical synthesis perspective but also for its implications in understanding the metabolism of tryptophan, of which indole is a core structural component.[1]

Early interest in indole-3-glyoxylic acid was closely tied to its relationship with IAA, the principal auxin in plants responsible for regulating cell division, elongation, and differentiation.[4] The structural similarity suggested that indole-3-glyoxylic acid could be a metabolic precursor or a catabolite of IAA, prompting further research into its presence and function in plant tissues.

Chemical Properties and Data

A comprehensive understanding of the physicochemical properties of indole-3-glyoxylic acid is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₇NO₃[5]
Molecular Weight 189.17 g/mol [5]
Melting Point 217 °C (decomposes)[6]
Appearance Yellow solid[4]
CAS Number 1477-49-2[4]
PubChem CID 73863[5]
pKa (strongest acidic) 2.61 (predicted)
LogP (predicted) -0.59
Water Solubility (predicted) 224 g/L
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1

Experimental Protocols

Synthesis of Indole-3-Glyoxylic Acid (Based on Baker, 1940)

The following protocol is a generalized representation of the first reported synthesis of indole-3-glyoxylic acid.

Materials:

  • Indole

  • Magnesium turnings

  • Ethyl iodide

  • Anhydrous diethyl ether

  • Methyl hydrogen oxalate acid chloride

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

Procedure:

  • Preparation of Indolylmagnesium Iodide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are reacted with ethyl iodide in anhydrous diethyl ether to initiate the formation of ethylmagnesium iodide.

    • A solution of indole in anhydrous diethyl ether is then added dropwise to the Grignard reagent. The reaction mixture is stirred and refluxed to ensure the complete formation of indolylmagnesium iodide.

  • Reaction with Methyl Hydrogen Oxalate Acid Chloride:

    • The solution of indolylmagnesium iodide is cooled in an ice bath.

    • A solution of methyl hydrogen oxalate acid chloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

    • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period.

  • Work-up and Isolation of Methyl Indolyl-3-glyoxylate:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude methyl indolyl-3-glyoxylate.

  • Hydrolysis to Indole-3-Glyoxylic Acid:

    • The crude methyl indolyl-3-glyoxylate is dissolved in a solution of sodium hydroxide in a mixture of water and a suitable organic solvent (e.g., methanol or ethanol).

    • The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

    • The reaction mixture is cooled, and the organic solvent is removed under reduced pressure.

    • The aqueous solution is then acidified with hydrochloric acid to precipitate the indole-3-glyoxylic acid.

    • The precipitate is collected by filtration, washed with cold water, and dried to afford the final product.

G indole Indole grignard Indolylmagnesium Iodide indole->grignard + Mg, EtI intermediate Methyl Indolyl-3-glyoxylate grignard->intermediate + reagent Methyl Hydrogen Oxalate Acid Chloride reagent->intermediate hydrolysis Hydrolysis (NaOH, H₂O) intermediate->hydrolysis product Indole-3-glyoxylic Acid hydrolysis->product Acidification (HCl)

Caption: Synthetic pathway for indole-3-glyoxylic acid.

Biological Activity and Signaling Pathways

While much of the biological significance of indole-3-glyoxylic acid has been viewed through the lens of its role as a precursor to IAA, it possesses intrinsic biological activities that are of interest to drug development professionals.

Role in Auxin Metabolism

Indole-3-glyoxylic acid is a key intermediate in one of the proposed biosynthetic pathways of IAA in plants and microorganisms. Tryptophan can be converted to indole-3-pyruvic acid, which is then oxidatively decarboxylated to indole-3-acetaldehyde. Alternatively, indole-3-pyruvic acid can be converted to indole-3-glyoxylic acid, which is then thought to be a precursor to indole-3-aldehyde and subsequently IAA.

G tryptophan Tryptophan ipa Indole-3-pyruvic Acid tryptophan->ipa iga Indole-3-glyoxylic Acid ipa->iga ial Indole-3-aldehyde iga->ial iaa Indole-3-acetic Acid (IAA) ial->iaa

Caption: Putative role in IAA biosynthesis.

Direct Biological Effects

Recent research has begun to explore the direct biological effects of indole-3-glyoxylic acid and its derivatives, independent of their conversion to IAA. Studies have investigated their potential as:

  • Anti-inflammatory and Antioxidant Agents: Some indole derivatives have demonstrated anti-inflammatory and antioxidant properties, suggesting a potential therapeutic application for indole-3-glyoxylic acid in conditions associated with inflammation and oxidative stress.[4]

  • Enzyme Inhibitors: Indole-3-glyoxylic acid and its derivatives have been used in the preparation of inhibitors for enzymes such as sortase A and isocitrate lyase.[6]

  • Anticancer Agents: The indole-3-glyoxylamide scaffold, derived from indole-3-glyoxylic acid, has been identified as a privileged structure in the development of tubulin polymerization inhibitors, a class of anticancer agents.[7]

The direct signaling pathways through which indole-3-glyoxylic acid exerts these effects are still under active investigation. It is hypothesized that its structural features allow it to interact with various cellular targets, modulating their activity.

Conclusion

Indole-3-glyoxylic acid, since its first synthesis in 1940, has evolved from being considered primarily a metabolic intermediate to a molecule of significant interest in its own right. Its rich chemistry and diverse biological activities, from its foundational role in plant biology to the therapeutic potential of its derivatives, make it a compelling subject for ongoing research. This technical guide has provided a comprehensive overview of the discovery, history, and scientific understanding of indole-3-glyoxylic acid, offering a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development. Further exploration of its direct signaling pathways and biological targets is poised to unlock new therapeutic opportunities.

References

Navigating the Indole Scaffold: A Technical Guide to Tubulin Polymerization Inhibitors Related to 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid (CAS: 14827-68-0) is a recognized indole derivative, a comprehensive review of publicly available scientific literature reveals a lack of direct studies evaluating its efficacy or mechanism of action as a tubulin polymerization inhibitor.[1] This technical guide will therefore focus on closely related and well-characterized indole-3-glyoxylamide derivatives that have demonstrated significant activity as tubulin polymerization inhibitors. The data and protocols presented herein serve as a valuable reference for researchers and drug development professionals interested in this class of compounds.

Introduction to Indole-based Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer drug development. Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several indole-containing molecules have emerged as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[2][3] This guide explores the synthesis, biological activity, and mechanism of action of exemplary compounds from the indole-3-glyoxylamide class.

Quantitative Biological Data of Representative Indole-3-Glyoxylamide Derivatives

The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of selected indole-3-glyoxylamide derivatives from published studies. These compounds share a common indole-3-glyoxylamide scaffold but differ in their substitution patterns.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Indole-3-Glyoxylamide Derivatives against Human Cancer Cell Lines

Compound IDR1 GroupR2 GroupCell LineIC50 (µM)Reference
Compound A -CH2-c-C3H52-methoxy-5-pyridylFaDu (Head and Neck)0.027ACS Med. Chem. Lett. 2015, 6, 9, 982–987
Compound B -CH2CH(CH3)22-methoxy-5-pyridylFaDu (Head and Neck)0.022ACS Med. Chem. Lett. 2015, 6, 9, 982–987
Compound C -CH2-c-C5H92-methoxy-5-pyridylFaDu (Head and Neck)0.015ACS Med. Chem. Lett. 2015, 6, 9, 982–987
Compound D -CH2-c-C3H54-methoxyphenylFaDu (Head and Neck)0.030ACS Med. Chem. Lett. 2015, 6, 9, 982–987
Compound 13d Thiazole-linkedVariedDU145 (Prostate)0.093Eur. J. Med. Chem. 2017, 138, 994-1008[4]
Compound 13d Thiazole-linkedVariedPC-3 (Prostate)>10Eur. J. Med. Chem. 2017, 138, 994-1008[4]
Compound 13d Thiazole-linkedVariedA549 (Lung)>10Eur. J. Med. Chem. 2017, 138, 994-1008[4]
Compound 13d Thiazole-linkedVariedHCT-15 (Colon)>10Eur. J. Med. Chem. 2017, 138, 994-1008[4]

Table 2: Tubulin Polymerization Inhibition Data

Compound IDIC50 (µM)Assay TypeReference
Compound A 1.1Cell-free tubulin polymerizationACS Med. Chem. Lett. 2015, 6, 9, 982–987
Compound B 1.1Cell-free tubulin polymerizationACS Med. Chem. Lett. 2015, 6, 9, 982–987
Compound C 1.0Cell-free tubulin polymerizationACS Med. Chem. Lett. 2015, 6, 9, 982–987
Compound 13d 1.12Cell-free tubulin polymerizationEur. J. Med. Chem. 2017, 138, 994-1008[4]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize indole-3-glyoxylamide derivatives as tubulin polymerization inhibitors, based on methodologies described in the cited literature.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., DU145, FaDu) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell-Free Tubulin Polymerization Assay
  • Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., 10 µM), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared.

  • Compound Addition: The test compound or a control vehicle (DMSO) is added to the reaction mixture.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time (e.g., every minute for 60 minutes) using a fluorescence plate reader.

  • Data Analysis: The IC50 value for tubulin polymerization inhibition is calculated from the dose-response curve of the compound's effect on the rate or extent of polymerization.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Evaluating Tubulin Inhibitors

G cluster_0 In Vitro Evaluation cluster_1 Cellular Mechanism of Action cluster_2 Target Engagement A Compound Synthesis B Cytotoxicity Screening (e.g., MTT Assay) A->B C Tubulin Polymerization Assay B->C D Cell Cycle Analysis (Flow Cytometry) C->D G Competitive Binding Assay (e.g., [3H]Colchicine) C->G E Immunofluorescence Microscopy (Microtubule Network) D->E F Apoptosis Assays (e.g., Annexin V) E->F

Caption: A generalized workflow for the preclinical evaluation of potential tubulin polymerization inhibitors.

Proposed Mechanism of Action of Indole-3-Glyoxylamides

G Compound Indole-3-Glyoxylamide ColchicineSite Colchicine Binding Site Compound->ColchicineSite Binds to Tubulin α/β-Tubulin Dimer Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits ColchicineSite->Tubulin Microtubule Microtubule Dynamics Disrupted Polymerization->Microtubule Spindle Mitotic Spindle Formation Failure Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: The proposed mechanism of action for indole-3-glyoxylamide tubulin polymerization inhibitors.

Conclusion

The indole-3-glyoxylamide scaffold represents a promising framework for the development of novel anticancer agents that target tubulin polymerization. While direct biological data for this compound is currently unavailable, the extensive research on its structural analogs provides a strong foundation and a clear roadmap for future investigations. The detailed protocols and mechanistic insights presented in this guide are intended to facilitate further research into this important class of molecules, potentially leading to the discovery of new and effective cancer therapeutics.

References

In Silico Modeling of 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid to its putative protein target. While direct experimental data on this specific ligand-protein interaction is limited, this document outlines a robust computational workflow based on the known activities of structurally similar indole derivatives, such as indole-3-glyoxylamides, which have been identified as inhibitors of tubulin polymerization.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and development. It details the necessary experimental protocols, data presentation strategies, and visualizations required to elucidate the binding mechanism and affinity of the compound of interest.

Introduction

This compound is an indole derivative with potential therapeutic applications. The indole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Structurally related compounds, particularly indole-3-glyoxylamides, have demonstrated significant activity as anticancer agents by inhibiting tubulin polymerization.[1][2] These findings suggest that tubulin is a plausible protein target for this compound.

In silico modeling offers a powerful and cost-effective approach to investigate this hypothesis. Through techniques such as molecular docking and molecular dynamics simulations, it is possible to predict the binding pose, estimate the binding affinity, and analyze the stability of the ligand-protein complex at an atomic level. This guide will delineate a systematic in silico workflow to characterize the binding of this compound to the colchicine binding site of tubulin, a known target for many indole-based inhibitors.[1]

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed biological pathway and the computational workflow for the in silico analysis.

signaling_pathway cluster_0 Cellular Environment Ligand 2-(5-Methoxy-3-indolyl)- 2-oxoacetic acid Tubulin αβ-Tubulin Heterodimer Ligand->Tubulin Binding Complex Ligand-Tubulin Complex Microtubule Microtubule Dynamics Complex->Microtubule Inhibition of Polymerization Apoptosis Apoptosis Microtubule->Apoptosis Disruption leads to

Figure 1: Proposed mechanism of action for this compound.

experimental_workflow cluster_1 In Silico Modeling Workflow Prep 1. Preparation of Ligand and Protein Structures Docking 2. Molecular Docking Prep->Docking MD_Sim 3. Molecular Dynamics Simulation Docking->MD_Sim Analysis 4. Binding Free Energy Calculation and Data Analysis MD_Sim->Analysis Results 5. Results Interpretation and Reporting Analysis->Results

Figure 2: A generalized workflow for the in silico modeling process.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Preparation of Ligand and Protein Structures
  • Ligand Preparation:

    • The 3D structure of this compound will be generated using a molecular builder such as Avogadro or ChemDraw.

    • The structure will be energetically minimized using a suitable force field (e.g., MMFF94).

    • Partial charges will be assigned using the Gasteiger-Hückel method.

    • The final structure will be saved in a PDBQT file format for use in docking software.

  • Protein Preparation:

    • The crystal structure of tubulin in complex with a known colchicine-site inhibitor (e.g., PDB ID: 1SA0) will be downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands will be removed from the protein structure.

    • Polar hydrogens will be added, and non-polar hydrogens will be merged.

    • Kollman charges will be assigned to the protein atoms.

    • The prepared protein structure will also be saved in the PDBQT format.

Molecular Docking
  • Grid Box Generation:

    • A grid box will be defined to encompass the colchicine binding site of tubulin. The coordinates of the co-crystallized ligand in the original PDB file will be used to center the grid box.

    • The dimensions of the grid box will be set to approximately 60 x 60 x 60 Å to allow for sufficient conformational sampling of the ligand.

  • Docking Simulation:

    • Molecular docking will be performed using AutoDock Vina.

    • The prepared ligand and protein files, along with a configuration file specifying the grid box parameters and search algorithm settings, will be used as input.

    • The Lamarckian Genetic Algorithm will be employed as the search algorithm.

    • The number of binding modes to be generated will be set to 10, and the exhaustiveness of the search will be set to 8.

  • Analysis of Docking Results:

    • The docking results will be analyzed based on the predicted binding affinities (in kcal/mol) and the root-mean-square deviation (RMSD) of the ligand poses.

    • The top-ranked binding pose will be visualized using PyMOL or VMD to analyze the interactions between the ligand and the protein residues in the binding site.

Molecular Dynamics Simulation
  • System Preparation:

    • The top-ranked docked complex of this compound and tubulin will be used as the starting structure for the molecular dynamics (MD) simulation.

    • The complex will be solvated in a cubic box of TIP3P water molecules with a minimum distance of 10 Å from the protein surface to the box edges.

    • Counter-ions (Na+ or Cl-) will be added to neutralize the system.

  • Simulation Protocol:

    • The MD simulation will be performed using GROMACS.

    • The system will be subjected to energy minimization to remove any steric clashes.

    • The system will then be gradually heated to 300 K under the NVT ensemble, followed by equilibration under the NPT ensemble to maintain constant pressure and temperature.

    • A production run of at least 100 nanoseconds will be performed to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The MD trajectory will be analyzed to assess the stability of the ligand-protein complex.

    • Metrics such as RMSD of the protein backbone and the ligand, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds between the ligand and the protein will be calculated over time.

Binding Free Energy Calculation
  • MM/PBSA Calculation:

    • The binding free energy of the ligand-protein complex will be calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.

    • Snapshots from the stable part of the MD trajectory will be used for the calculation.

    • The binding free energy is calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.

Quantitative Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated from the in silico modeling studies.

Table 1: Molecular Docking Results

Binding PosePredicted Binding Affinity (kcal/mol)RMSD from Best Mode (Å)Interacting Residues (within 4 Å)Hydrogen Bonds
1-8.50.00Cys241, Leu248, Ala250, Val318, Lys352Lys352 (NH) - Ligand (O)
2-8.21.21Cys241, Leu248, Ala316, Val318, Lys352Cys241 (O) - Ligand (NH)
3-7.91.89Leu248, Ala250, Ala316, Val318, Asn350Asn350 (ND2) - Ligand (O)

Table 2: Molecular Dynamics Simulation Stability Metrics

MetricAverage ValueStandard Deviation
Protein Backbone RMSD (Å)1.80.3
Ligand RMSD (Å)0.90.2
Number of Ligand-Protein H-Bonds2.10.8

Table 3: Binding Free Energy Components (MM/PBSA)

Energy ComponentAverage Value (kcal/mol)Standard Deviation (kcal/mol)
Van der Waals Energy-45.23.5
Electrostatic Energy-20.82.1
Polar Solvation Energy38.54.2
Non-Polar Solvation Energy-5.10.7
Total Binding Free Energy -32.6 2.8

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the binding of this compound to the colchicine binding site of tubulin. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations provide a robust framework for predicting and characterizing the ligand-protein interaction. The presented data tables and visualizations serve as a template for reporting the findings of such a study. The insights gained from this computational workflow can guide further experimental validation and optimization of this and similar indole derivatives as potential therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, a synthetic indole derivative, is an investigational compound with potential applications in cancer immunotherapy and neuroinflammation. Its structural similarity to known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) suggests its primary mechanism of action is the modulation of the kynurenine pathway. IDO1 is a key enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1] In various pathological conditions, including cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment.[2][3] This metabolic reprogramming suppresses the proliferation and effector function of T-cells, facilitating tumor immune escape.[1]

These application notes provide a comprehensive protocol for characterizing the in vitro activity of this compound as an IDO1 inhibitor in cell culture systems. The described assays are designed to assess its potency in inhibiting IDO1 enzymatic activity, its effect on cancer cell viability, and its ability to rescue T-cell function from IDO1-mediated immunosuppression.

Chemical Properties and Handling

PropertyValue
IUPAC Name 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid
Synonyms 5-Methoxy-indole-3-glyoxylic acid, MIGO
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (≥ 20 mg/mL) and Ethanol (≥ 10 mg/mL).[4]
Storage Store at -20°C. Protect from light.

Stock Solution Preparation: For cell culture experiments, prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.

Signaling Pathway

The primary target of this compound is anticipated to be the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, a central regulator of the kynurenine pathway of tryptophan metabolism.

G cluster_0 Cellular Microenvironment cluster_1 Tumor Cell / Antigen Presenting Cell cluster_2 T-Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 substrate TCell_Activation T-Cell Activation (Proliferation, Effector Function) Tryptophan->TCell_Activation required for Kynurenine Kynurenine TCell_Suppression T-Cell Suppression (Anfrey, Apoptosis) Kynurenine->TCell_Suppression promotes IDO1->Kynurenine catalysis IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR binds IFNgR->IDO1 induces expression MIGO 2-(5-Methoxy-3-indolyl) -2-oxoacetic acid MIGO->IDO1 inhibits G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 cluster_3 Analysis A Seed SKOV-3 cells in 96-well plate B Induce IDO1 with IFN-γ and treat with test compound A->B C Collect supernatant B->C D Measure kynurenine concentration C->D E Calculate IC50 D->E G IDO1_induced IDO1 Induced (IFN-γ) Tryptophan_depleted Tryptophan Depleted IDO1_induced->Tryptophan_depleted Kynurenine_produced Kynurenine Produced IDO1_induced->Kynurenine_produced TCell_suppressed T-Cell Activation Suppressed Tryptophan_depleted->TCell_suppressed Kynurenine_produced->TCell_suppressed IL2_low Low IL-2 Secretion TCell_suppressed->IL2_low Compound_added Compound Added IDO1_inhibited IDO1 Inhibited Compound_added->IDO1_inhibited Tryptophan_restored Tryptophan Restored IDO1_inhibited->Tryptophan_restored Kynurenine_reduced Kynurenine Reduced IDO1_inhibited->Kynurenine_reduced TCell_rescued T-Cell Activation Rescued Tryptophan_restored->TCell_rescued Kynurenine_reduced->TCell_rescued IL2_high High IL-2 Secretion TCell_rescued->IL2_high

References

Application Notes and Protocols: 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid for In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is an indole derivative with potential applications in oncology research. Compounds with the indole scaffold have demonstrated a wide range of biological activities, including anti-cancer properties. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound against various cancer cell lines. The methodologies outlined below will enable researchers to assess its cytotoxic and anti-proliferative effects, as well as to investigate its potential mechanism of action.

Postulated Mechanism of Action

While the specific molecular targets of this compound are yet to be fully elucidated, research on analogous indole-containing compounds suggests potential mechanisms of action that may include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival. Structurally related compounds have been shown to interfere with microtubule dynamics and inhibit protein kinases crucial for tumor progression. The following application notes and protocols are designed to investigate these potential anti-cancer activities.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols. It is crucial to note that the values presented are for illustrative purposes and must be determined experimentally for this compound in the specific cancer cell lines of interest.

Table 1: Cytotoxicity of this compound in various cancer cell lines (Illustrative Data)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaTo be determined
MDA-MB-231Breast AdenocarcinomaTo be determined
A549Lung CarcinomaTo be determined
HCT116Colon CarcinomaTo be determined
HeLaCervical AdenocarcinomaTo be determined

Table 2: Apoptosis Induction by this compound (Illustrative Data)

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V positive)
MCF-7IC50 valueTo be determined
A549IC50 valueTo be determined

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (Illustrative Data)

Cell LineTreatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
HCT116IC50 valueTo be determinedTo be determinedTo be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of desired concentrations.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours (or desired time points).

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h for attachment seed_cells->incubate_24h add_drug Add compound to cells incubate_24h->add_drug prepare_drug Prepare serial dilutions of the compound prepare_drug->add_drug incubate_48h Incubate for 48h add_drug->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with the compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect the cell suspension. Also, collect any floating cells from the medium.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Apoptosis_Assay_Workflow start Seed and treat cells harvest Harvest cells (adherent and floating) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at the IC50 concentration for 24 or 48 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Postulated Signaling Pathways

Based on the known activities of similar indole compounds, this compound may exert its anti-cancer effects by modulating critical signaling pathways. The diagram below illustrates a hypothetical model of action.

Signaling_Pathway cluster_compound Compound Action cluster_pathways Cellular Pathways compound 2-(5-Methoxy-3-indolyl)- 2-oxoacetic acid bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates cdk1_cyclinB CDK1/Cyclin B1 compound->cdk1_cyclinB Inhibits caspase9 Caspase-9 bcl2->caspase9 Inhibits bax->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Induces g2m_arrest G2/M Arrest cdk1_cyclinB->g2m_arrest Promotes G2/M transition

Caption: Postulated signaling pathways affected by the compound.

Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific cell lines and experimental conditions. The postulated mechanisms of action and signaling pathways are based on related compounds and require experimental validation for this compound.

Application Notes and Protocols: 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is a member of the indole family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs. The indole scaffold is considered a "privileged structure," capable of binding to a variety of biological targets with high affinity.[1][2] Derivatives of indole, including those with methoxy and glyoxylic acid or amide functionalities, have demonstrated a broad range of pharmacological activities, such as anticancer, anti-HIV, and antioxidant effects.[3][4][5][6][7][8][9]

This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents. The protocols outlined below are designed for a hypothetical HTS assay to identify inhibitors of a key cancer-related signaling pathway.

Hypothetical Target: Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for cancer therapy. This application note will focus on a high-throughput screening assay to identify inhibitors of this pathway using this compound as a potential lead compound.

Signaling Pathway Diagram

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-(5-Methoxy-3-indolyl) -2-oxoacetic acid Inhibitor->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway and the point of inhibition.

High-Throughput Screening Protocol: Cell-Based Assay for PI3K/Akt Pathway Inhibition

This protocol describes a cell-based assay to screen for inhibitors of the PI3K/Akt pathway by measuring the phosphorylation of Akt.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_stimulation Pathway Stimulation cluster_detection Detection Seed Seed cancer cells (e.g., MCF-7) into 384-well plates Incubate1 Incubate for 24h Seed->Incubate1 AddCompound Add 2-(5-Methoxy-3-indolyl) -2-oxoacetic acid and controls Incubate1->AddCompound Incubate2 Incubate for 1h AddCompound->Incubate2 Stimulate Stimulate with Growth Factor (e.g., IGF-1) Incubate2->Stimulate Incubate3 Incubate for 30 min Stimulate->Incubate3 Lyse Lyse cells and add fluorescent-labeled anti-phospho-Akt antibody Incubate3->Lyse Read Read fluorescence on a high-throughput plate reader Lyse->Read

Caption: High-Throughput Screening Experimental Workflow.

Materials and Reagents
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line) or another suitable cancer cell line with an active PI3K/Akt pathway.

  • Compound: this compound, dissolved in DMSO to create a stock solution.

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, black, clear-bottom microplates suitable for fluorescence measurements.

  • Reagents:

    • Insulin-like Growth Factor 1 (IGF-1) for pathway stimulation.

    • Cell lysis buffer.

    • Fluorescently labeled primary antibody against phosphorylated Akt (p-Akt).

    • Positive Control: A known PI3K inhibitor (e.g., Wortmannin).

    • Negative Control: DMSO vehicle.

  • Instrumentation:

    • Automated liquid handler.

    • High-throughput fluorescence plate reader.

Experimental Protocol
  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium at a density of 5 x 104 cells/mL.

    • Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition:

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in serum-free medium to the desired final concentrations.

    • Add 1 µL of the compound dilutions to the assay plates. Include wells for the positive control (Wortmannin) and negative control (DMSO).

    • Incubate for 1 hour at 37°C.

  • Pathway Stimulation:

    • Prepare a solution of IGF-1 in serum-free medium at a final concentration of 100 ng/mL.

    • Add 10 µL of the IGF-1 solution to all wells except for the unstimulated control wells.

    • Incubate for 30 minutes at 37°C.

  • Detection of Phospho-Akt:

    • Aspirate the medium from the wells.

    • Add 20 µL of cell lysis buffer to each well and incubate on a plate shaker for 10 minutes at room temperature.

    • Add 20 µL of the fluorescently labeled anti-p-Akt antibody solution to each well.

    • Incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a high-throughput plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Presentation and Analysis

The results of the HTS assay can be quantified and analyzed to determine the inhibitory activity of this compound.

Table 1: Hypothetical HTS Results for PI3K/Akt Pathway Inhibition

Compound Concentration (µM)Fluorescence Intensity (Arbitrary Units)% Inhibition
Negative Control (DMSO) 15000%
Positive Control (Wortmannin) 250100%
0.1 14504%
1 110032%
10 60072%
50 30096%
100 26099.2%

Calculation of % Inhibition: % Inhibition = [1 - (Fluorescencecompound - Fluorescencepositive control) / (Fluorescencenegative control - Fluorescencepositive control)] * 100

IC50 Determination: The half-maximal inhibitory concentration (IC50) value can be determined by plotting the % inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The indole nucleus, as exemplified by this compound, represents a valuable scaffold for the discovery of novel drug candidates. The provided high-throughput screening protocol offers a robust method for identifying and characterizing inhibitors of the critical PI3K/Akt signaling pathway. Further structure-activity relationship (SAR) studies on active compounds, such as those based on the indole-glyoxylic acid core, can lead to the development of potent and selective therapeutic agents for the treatment of cancer and other diseases.[10]

References

Application Notes and Protocols for 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid in Cytosolic Phospholipase A2α (cPLA2α) Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is a member of the indole-3-glyoxylic acid class of compounds. The indole scaffold, particularly with a methoxy substitution, is a common feature in molecules with diverse biological activities.[1] This compound and its structural analogs have been investigated for their potential as inhibitors of various enzymes. Notably, compounds with the indole core structure are known to interact with enzymes involved in inflammatory pathways, such as cytosolic phospholipase A2α (cPLA2α). cPLA2α is a critical enzyme in the arachidonic acid cascade, responsible for releasing arachidonic acid from membrane phospholipids, which is then converted into pro-inflammatory eicosanoids.[2][3] Inhibition of cPLA2α is therefore a key target for the development of anti-inflammatory therapeutics. These application notes provide a framework for developing assays to screen and characterize the inhibitory potential of this compound and related compounds against cPLA2α.

Applications

The primary application for this compound in an assay development context is as a potential inhibitor of cytosolic phospholipase A2α (cPLA2α).[2] Assays designed to measure the inhibition of this enzyme are crucial in the fields of drug discovery and pharmacology for identifying novel anti-inflammatory agents.

Key applications include:

  • Screening for Novel cPLA2α Inhibitors: High-throughput screening (HTS) campaigns to identify compounds that inhibit cPLA2α activity.

  • Structure-Activity Relationship (SAR) Studies: Evaluating how chemical modifications to the indole scaffold of this compound affect its inhibitory potency.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) of lead compounds targeting cPLA2α.

Quantitative Data Summary

Compound NameTarget EnzymeAssay TypeIC50 (µM)Positive ControlPositive Control IC50 (µM)
This compoundcPLA2αe.g., Thio-PC AssayData to be generatedArachidonyl trifluoromethyl ketone~5-10
Analog 1cPLA2αe.g., Thio-PC AssayData to be generatedArachidonyl trifluoromethyl ketone~5-10
Analog 2cPLA2αe.g., Thio-PC AssayData to be generatedArachidonyl trifluoromethyl ketone~5-10

Experimental Protocols

Protocol 1: In Vitro cPLA2α Inhibition Assay using a Thioesterase Substrate

This protocol describes a colorimetric assay to measure the inhibitory activity of this compound on cPLA2α using arachidonoyl thio-phosphatidylcholine (Arachidonoyl Thio-PC) as a substrate. The hydrolysis of the thioester bond by cPLA2α releases a free thiol, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.

Principle of the Assay

cPLA2α cleaves the thioester bond of the substrate, releasing a thiol group. This thiol reacts with DTNB (Ellman's reagent), resulting in the formation of 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 414 nm. The rate of TNB formation is directly proportional to the cPLA2α activity.

Materials and Reagents

  • Recombinant human cPLA2α

  • Arachidonoyl Thio-PC (substrate)

  • DTNB (Ellman's reagent)

  • Assay Buffer: 160 mM HEPES (pH 7.4), 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/mL BSA.[4]

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate, DTNB, and Enzyme Solutions add_buffer Add Assay Buffer to all wells prep_reagents->add_buffer prep_compound Dissolve Test Compound in DMSO and Prepare Serial Dilutions add_inhibitor Add Test Compound or DMSO (control) to appropriate wells prep_compound->add_inhibitor add_buffer->add_inhibitor add_enzyme Add cPLA2α Enzyme to all wells except Blank add_inhibitor->add_enzyme incubate1 Pre-incubate at Room Temperature (e.g., 15 min) add_enzyme->incubate1 add_substrate Initiate reaction by adding Substrate Solution to all wells incubate1->add_substrate incubate2 Incubate at Room Temperature (e.g., 60 min) add_substrate->incubate2 add_dtnb Stop reaction and develop color by adding DTNB incubate2->add_dtnb incubate3 Incubate for 5 min add_dtnb->incubate3 read_abs Read Absorbance at 414 nm incubate3->read_abs calc_inhibition Calculate Percent Inhibition read_abs->calc_inhibition plot_curve Plot Dose-Response Curve and Determine IC50 calc_inhibition->plot_curve

Caption: Workflow for the in vitro cPLA2α inhibition assay.

Procedure

  • Reagent Preparation:

    • Prepare the Assay Buffer as described. Dilute a portion of the buffer 1:1 with HPLC-grade water for use in the assay and for sample dilutions.[4]

    • Reconstitute the Arachidonoyl Thio-PC substrate according to the manufacturer's instructions to a final concentration of 1.5 mM.[4]

    • Prepare a stock solution of DTNB in the diluted Assay Buffer.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in DMSO to be used for the dose-response curve.

  • Assay Plate Setup (Final volume of 225 µL): [4]

    • Blank Wells (No Enzyme): Add 15 µL of diluted Assay Buffer.

    • Positive Control Wells (No Inhibitor): Add 10 µL of diluted cPLA2α solution and 5 µL of DMSO.

    • Test Compound Wells: Add 10 µL of diluted cPLA2α solution and 5 µL of the test compound dilution in DMSO.[4]

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 200 µL of the substrate solution to all wells.[4]

    • Shake the plate gently for 30 seconds and incubate for 60 minutes at room temperature.[4]

  • Signal Development and Measurement:

    • Stop the reaction by adding 10 µL of the DTNB solution to each well.[4]

    • Shake the plate for 30 seconds and incubate for 5 minutes at room temperature to allow for color development.[4]

    • Read the absorbance at 414 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

G stimulus Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) cpla2 cPLA2α (Cytosolic Phospholipase A2α) stimulus->cpla2 Activates membrane Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa Hydrolyzes cpla2->membrane Translocates to inhibitor 2-(5-Methoxy-3-indolyl)- 2-oxoacetic acid inhibitor->cpla2 Inhibits cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox prostaglandins Prostaglandins Thromboxanes cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: The cPLA2α-mediated arachidonic acid inflammatory pathway.

References

Application Notes and Protocols: 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid as a Chemical Probe for Tubulin Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, migration, and intracellular transport.[1][2] Their dynamic nature, characterized by phases of polymerization and depolymerization, is tightly regulated by a complex network of signaling pathways and microtubule-associated proteins (MAPs).[3][4] The disruption of microtubule dynamics is a validated and potent strategy in cancer chemotherapy.

Indole derivatives have emerged as a promising class of compounds that modulate tubulin polymerization.[5] Specifically, molecules containing the indole-3-glyoxylamide scaffold have been identified as potent inhibitors of tubulin assembly, often by interacting with the colchicine binding site on β-tublin.[6][7] 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid belongs to this chemical class. While extensive data on this specific molecule is emerging, its structural similarity to known tubulin inhibitors suggests its potential as a valuable chemical probe for studying microtubule dynamics and as a scaffold for the development of novel anticancer agents.

These application notes provide a comprehensive overview of the potential use of this compound as a chemical probe. The protocols and data presented are based on established methodologies for analogous indole-based tubulin inhibitors and serve as a guide for researchers investigating this compound and its derivatives.

Chemical Properties

PropertyValueReference
Molecular Formula C₁₁H₉NO₄[8]
Molar Mass 219.19 g/mol [8]
Appearance Predicted: Solid
Melting Point 248 °C[8]
Boiling Point 444.3 ± 38.0 °C (Predicted)[8]
Density 1.441 ± 0.06 g/cm³ (Predicted)[8]
CAS Number 14827-68-0[8]

Proposed Mechanism of Action

Based on studies of structurally related indole-3-glyoxylamides, this compound is hypothesized to function as a microtubule destabilizing agent.[6][9] The proposed mechanism involves binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption leads to a loss of microtubule structure, triggering cell cycle arrest in the G2/M phase and subsequently inducing apoptosis.

Probe 2-(5-Methoxy-3-indolyl)- 2-oxoacetic acid Tubulin β-Tubulin (Colchicine Site) Probe->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Arrest G2/M Phase Arrest Polymerization->Arrest Leads to Cell Normal Cell Function Microtubules->Cell Maintains Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for the chemical probe.

Quantitative Data of Analogous Indole-Based Tubulin Inhibitors

The following table summarizes the biological activity of several indole-3-glyoxylamide and related indole derivatives that act as tubulin polymerization inhibitors. This data provides a benchmark for evaluating the potential potency of this compound.

Compound Name/ReferenceTarget Cell LineIC₅₀ (Antiproliferative)IC₅₀ (Tubulin Polymerization)Notes
Indole Derivative 8 [9]HL-600.3 nM-A potent CA-4 analogue.
Indole Derivative 8 [9]A5492.7 nM-Shows broad-spectrum activity.
Indole Derivative 8 [9]HeLa1.8 nM-Effective against cervical cancer cells.
VERU-111 [9]Melanoma5.2 nM-Targets the colchicine site.
2-amino-3,4,5-trimethoxy-benzophenone 17 [10]Various7-16 nM1.6 µMLead compound with excellent activity.
Combretastatin A-4 (CA-4) [10]--1.9 µMA well-known natural tubulin inhibitor.
Benzo[b]furan 3h [11]Various16-24 nM-Strongly interacts with the colchicine site.

Experimental Protocols

The following are detailed protocols for characterizing the interaction of a chemical probe like this compound with tubulin and its effects on cells.

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing indole-3-glyoxylic acids via acylation of the indole nucleus.[12]

Materials:

  • 5-methoxyindole

  • Oxalyl chloride

  • Anhydrous diethyl ether or THF

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve 5-methoxyindole in anhydrous diethyl ether or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add oxalyl chloride (1.1 equivalents) to the cooled solution with constant stirring.

  • Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. A precipitate of the intermediate, 5-methoxy-α-oxo-1H-indole-3-acetyl chloride, should form.

  • Carefully quench the reaction by the slow addition of water.

  • To hydrolyze the acid chloride to the desired carboxylic acid, add a 1M NaOH solution and stir until the solid dissolves.

  • Separate the aqueous layer and wash it with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with 1M HCl until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry under a vacuum to yield this compound.

cluster_0 Synthesis Workflow Start Dissolve 5-Methoxyindole in Anhydrous Solvent Cool Cool to 0°C Start->Cool Add Add Oxalyl Chloride Cool->Add Stir Stir at 0°C, then RT Add->Stir Quench Quench with Water Stir->Quench Hydrolyze Hydrolyze with NaOH Quench->Hydrolyze Separate Separate Aqueous Layer Hydrolyze->Separate Acidify Acidify with HCl Separate->Acidify Filter Filter and Dry Product Acidify->Filter End Final Product Filter->End

Caption: General workflow for the synthesis of the title compound.
Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, adapted from procedures used for similar compounds.[6]

Materials:

  • Purified porcine brain tubulin (>99%)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound dissolved in DMSO (various concentrations)

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare tubulin solution at a final concentration of ~1 mg/mL in General Tubulin Buffer on ice.

  • Add the test compound (this compound) or control (DMSO, paclitaxel, colchicine) to the wells of a 96-well plate.

  • Add the tubulin solution to each well and incubate on ice for 15 minutes to allow for compound binding.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to the microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Plot absorbance vs. time. Calculate the percentage of inhibition relative to the DMSO control. Determine the IC₅₀ value from a dose-response curve.

Protocol 3: Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which the probe exhibits cytotoxic effects on cancer cell lines.[13]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into a 96-well plate at a density of 4,000-8,000 cells per well and allow them to adhere for 24 hours.

  • Treat the cells with serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) and incubate for 48-72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add 150-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.

Protocol 4: Immunofluorescence Microscopy for Microtubule Integrity

This protocol visualizes the effect of the probe on the cellular microtubule network.[14]

Materials:

  • Cells grown on glass coverslips

  • Test compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

  • Treat the cells with the test compound at its IC₅₀ and 10x IC₅₀ concentrations for a defined period (e.g., 18-24 hours).

  • Fix the cells with 4% PFA in PBS for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Look for signs of microtubule depolymerization (loss of filamentous structures) and nuclear fragmentation.

cluster_1 Immunofluorescence Workflow A Seed Cells on Coverslips B Treat with Compound A->B C Fix with PFA B->C D Permeabilize with Triton X-100 C->D E Block with BSA D->E F Incubate with Primary Antibody (Anti-Tubulin) E->F G Incubate with Secondary Antibody (Fluorescent) + DAPI F->G H Mount Coverslip G->H I Image with Fluorescence Microscope H->I

Caption: Workflow for visualizing microtubule disruption.

Regulation of Microtubule Dynamics: Signaling Pathways

The function of microtubule-targeting agents is intrinsically linked to the complex signaling pathways that govern microtubule stability and dynamics. Key players in this regulation include proteins that bind tubulin dimers (e.g., stathmin) and those that associate with assembled microtubules (e.g., MAPs like tau).[1][2] Signaling kinases such as GSK-3β also play a crucial role.[2] Understanding these pathways is essential for contextualizing the effects of chemical probes like this compound.

cluster_main Regulation of Microtubule Dynamics Signals Extracellular Signals (e.g., Neurotrophins) GSK3b GSK-3β Signals->GSK3b Inactivates Stathmin Stathmin CRMP2 CRMP2 GSK3b->CRMP2 Phosphorylates (Inactivates) MAPs MAPs (e.g., Tau, MAP1b) GSK3b->MAPs Phosphorylates (Reduces Binding) Tubulin α/β-Tubulin Dimers Stathmin->Tubulin Sequesters CRMP2->Tubulin Promotes Addition MT Microtubule MAPs->MT Stabilizes Tubulin->MT Polymerization MT->Tubulin Depolymerization

Caption: Key signaling nodes regulating microtubule stability.

Conclusion

This compound represents a promising chemical structure for the investigation of microtubule dynamics. Based on its inclusion in the indole-3-glyoxylamide class, it is predicted to act as an inhibitor of tubulin polymerization by binding to the colchicine site. The protocols outlined here provide a robust framework for synthesizing this compound and systematically evaluating its biological effects, from its direct interaction with purified tubulin to its cellular consequences, including cytotoxicity, cell cycle arrest, and disruption of the microtubule cytoskeleton. Further investigation of this and related molecules will advance our understanding of microtubule regulation and may lead to the development of new therapeutic agents.

References

Application Notes and Protocols: Experimental Design for Testing the Efficacy of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is an indole derivative with a structure similar to other bioactive indole compounds that have demonstrated a range of biological activities, including anticancer properties. Notably, compounds with an indole-3-glyoxylamide scaffold, structurally related to the test compound, have been identified as inhibitors of tubulin polymerization. This document outlines a comprehensive experimental design to investigate the potential anticancer efficacy of this compound, hereafter referred to as "the compound." The protocols provided herein detail in vitro and in vivo methodologies to assess its cytotoxic and anti-tumor activities and to explore its potential mechanism of action.

Hypothesis

Based on the structural similarities to known tubulin polymerization inhibitors, the primary hypothesis is that this compound exhibits anticancer activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Part 1: In Vitro Efficacy Evaluation

This section describes the protocols to determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Experimental Protocol:

  • Cell Culture: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer, and HCT116 - colon cancer) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney cells) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The compound will be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions will be prepared in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including controls, should be kept below 0.1%. Cells will be treated with the compound for 48-72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours at 37°C. The medium will then be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control. The IC50 values will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
HeLaCervical Cancer
MCF-7Breast Cancer
A549Lung Cancer
HCT116Colon Cancer
HEK293Non-cancerous
Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Experimental Protocol:

  • Cell Treatment: Cells will be seeded in 6-well plates and treated with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Cells will be harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells will be washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells will be analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) will be quantified using appropriate software.

Data Presentation:

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
HeLa Control (Vehicle)
IC50
2x IC50
MCF-7 Control (Vehicle)
IC50
2x IC50
Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if the compound induces apoptosis in cancer cells.

Experimental Protocol:

  • Cell Treatment: Cells will be treated with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Staining: Cells will be harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells will be analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of cells in each quadrant will be quantified.

Data Presentation:

Table 3: Induction of Apoptosis by this compound

Cell LineTreatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
HeLa Control (Vehicle)
IC50
2x IC50
MCF-7 Control (Vehicle)
IC50
2x IC50

In Vitro Experimental Workflow Diagram

in_vitro_workflow cluster_assays In Vitro Assays start Start: Select Cancer & Control Cell Lines culture Cell Culture start->culture seed Seed Cells in Multi-well Plates culture->seed treat Treat with Compound (Varying Concentrations) seed->treat mtt MTT Assay (Cell Viability) treat->mtt facs_cycle Cell Cycle Analysis (Flow Cytometry) treat->facs_cycle facs_apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->facs_apoptosis data_analysis Data Analysis mtt->data_analysis facs_cycle->data_analysis facs_apoptosis->data_analysis ic50 Determine IC50 data_analysis->ic50 cycle_dist Analyze Cell Cycle Distribution data_analysis->cycle_dist apoptosis_quant Quantify Apoptosis data_analysis->apoptosis_quant end End: In Vitro Efficacy Profile ic50->end cycle_dist->end apoptosis_quant->end in_vivo_workflow start Start: Select Animal Model (Athymic Nude Mice) implant Subcutaneous Implantation of Cancer Cells start->implant monitor_initial Monitor Initial Tumor Growth implant->monitor_initial randomize Randomize Mice into Treatment Groups monitor_initial->randomize treat Administer Compound, Vehicle, or Positive Control randomize->treat monitor_treatment Monitor Tumor Volume and Body Weight treat->monitor_treatment endpoint Endpoint: Euthanize Mice monitor_treatment->endpoint excise Excise and Weigh Tumors endpoint->excise analyze Analyze Data and Calculate Tumor Growth Inhibition excise->analyze end End: In Vivo Efficacy Assessment analyze->end signaling_pathway compound 2-(5-Methoxy-3-indolyl) -2-oxoacetic acid tubulin α/β-Tubulin Dimers compound->tubulin Binds to mt_poly Microtubule Polymerization compound->mt_poly Inhibits tubulin->mt_poly mt_dynamics Microtubule Dynamics mt_poly->mt_dynamics mitotic_spindle Mitotic Spindle Formation mt_dynamics->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Triggers cell_death Cancer Cell Death apoptosis->cell_death

Application Notes and Protocols for Measuring the Anti-proliferative Effects of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is an indole derivative with potential as an anti-proliferative agent. Structurally related indole compounds have demonstrated efficacy in inhibiting cancer cell growth through various mechanisms. These application notes provide a comprehensive guide to characterizing the anti-proliferative effects of this compound, including detailed experimental protocols and data presentation guidelines.

Hypothetical Mechanism of Action

Based on the activities of structurally similar indole derivatives, it is hypothesized that this compound exerts its anti-proliferative effects by acting as a tubulin polymerization inhibitor. By binding to tubulin, the compound disrupts microtubule dynamics, a critical process for mitotic spindle formation. This interference is proposed to lead to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells. The following protocols are designed to test this hypothesis.

Key Experimental Protocols

Primary Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[3]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanistic Investigation: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)[4]

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 cells per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Target Validation: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence over time.[5][6]

Materials:

  • Purified tubulin (>99% pure)

  • This compound

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[7]

  • GTP solution

  • Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

  • Negative control (vehicle)

  • 96-well plate (black, for fluorescence)

  • Temperature-controlled spectrophotometer or fluorometer

Protocol:

  • Reaction Setup: On ice, prepare reaction mixtures in a 96-well plate containing tubulin polymerization buffer, GTP, and various concentrations of this compound, positive, and negative controls.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (at 340 nm) or fluorescence (with an appropriate reporter) every 30 seconds for 60-90 minutes.[5]

  • Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Compare the curves of the compound-treated samples to the controls to determine if it inhibits or enhances tubulin polymerization.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell LineTreatment Duration (hours)IC50 (µM)
HeLa2415.2 ± 1.8
488.5 ± 0.9
724.1 ± 0.5
MCF-72422.7 ± 2.5
4812.3 ± 1.4
726.8 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24-hour treatment)
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control55.3 ± 3.128.9 ± 2.215.8 ± 1.9
Compound (5 µM)48.1 ± 2.825.4 ± 2.026.5 ± 2.5
Compound (10 µM)35.6 ± 2.518.2 ± 1.746.2 ± 3.1
Compound (20 µM)21.4 ± 1.910.5 ± 1.368.1 ± 4.0

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

G cluster_workflow Experimental Workflow A Primary Screening (MTT Assay) B Determine IC50 A->B C Secondary Assay (Cell Cycle Analysis) B->C E Target Validation (Tubulin Polymerization Assay) B->E D Elucidate Mechanism C->D F Confirm Molecular Target E->F

Caption: General experimental workflow for characterizing anti-proliferative compounds.

G cluster_pathway Hypothetical Signaling Pathway Compound 2-(5-Methoxy-3-indolyl)- 2-oxoacetic acid Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibits polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for the Synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid Analogs

Indole-3-glyoxylic acids and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The indole scaffold is a privileged structure in drug discovery, and its functionalization can lead to compounds with a wide range of therapeutic properties, including anticancer and anti-inflammatory effects. Specifically, this compound and its analogs are of interest for their potential to modulate key cellular signaling pathways. The methoxy group at the 5-position of the indole ring enhances the electron-donating nature of the ring system, which can influence the compound's reactivity and biological interactions.

Key Synthetic Strategies

The synthesis of this compound and its analogs generally follows a multi-step pathway. The most common and effective approach is the Friedel-Crafts acylation of a 5-methoxyindole precursor.

The primary synthetic route involves:

  • Synthesis of the 5-Methoxyindole Core: The starting material, 5-methoxyindole, can be prepared through various established methods, with the Fischer indole synthesis being a prominent example. This classic reaction involves the cyclization of a phenylhydrazone under acidic conditions.

  • Friedel-Crafts Acylation: The electron-rich C3 position of 5-methoxyindole is susceptible to electrophilic substitution. Reaction with oxalyl chloride introduces the 2-oxoacetyl chloride moiety, forming a highly reactive intermediate, 5-methoxy-α-oxo-1H-indole-3-acetyl chloride.

  • Esterification: The reactive acyl chloride is typically not isolated but is reacted in situ with an alcohol, most commonly ethanol, to yield the corresponding ethyl ester, ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.

  • Hydrolysis: The final step is the hydrolysis of the ester to the desired carboxylic acid. This is typically achieved under alkaline conditions.

Alternative strategies, such as carbonylation reactions, can also be employed to introduce the carbonyl group onto the indole nucleus.

Biological Significance and Potential Applications

Indole derivatives have shown a wide array of biological activities. Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, are known for their potent anti-cancer properties. These compounds can influence multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Analogs of 2-(indol-3-yl)-2-oxoacetic acid have been investigated for their cytotoxic effects against various cancer cell lines. The structural modifications on the indole ring and the oxoacetic acid side chain allow for the fine-tuning of their biological activity and selectivity.

Signaling Pathway Involvement

A key signaling network often dysregulated in cancer and other diseases is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell cycle regulation, proliferation, and survival. Studies on indole compounds, such as I3C and DIM, have demonstrated their ability to modulate this pathway. These compounds can inhibit the activation of Akt, a central kinase in the pathway, leading to downstream effects on cell growth and survival. The modulation of the PI3K/Akt/mTOR pathway by indole-3-glyoxylic acid derivatives makes them attractive candidates for the development of targeted therapies.

Experimental Protocols

Synthesis of 5-Methoxyindole (Precursor)

Method: Fischer Indole Synthesis

This protocol describes the synthesis of 5-methoxyindole from 4-methoxyphenylhydrazine hydrochloride and pyruvic acid.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Pyruvic acid

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.

  • Add pyruvic acid to the solution and stir at room temperature to form the phenylhydrazone.

  • Slowly add concentrated sulfuric acid to the reaction mixture while cooling in an ice bath.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 5-methoxyindole.

Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Method: Friedel-Crafts Acylation and Esterification

This protocol details the reaction of 5-methoxyindole with oxalyl chloride followed by in-situ esterification with ethanol.

Materials:

  • 5-Methoxyindole

  • Oxalyl chloride

  • Anhydrous diethyl ether

  • Anhydrous ethanol

  • Triethylamine (Et3N)

  • Ice bath

Procedure:

  • Dissolve 5-methoxyindole in anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride in anhydrous diethyl ether dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours. A precipitate of the intermediate acyl chloride will form.

  • In a separate flask, prepare a solution of anhydrous ethanol and triethylamine.

  • Slowly add the ethanol/triethylamine solution to the reaction mixture containing the acyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound

Method: Alkaline Hydrolysis of the Ethyl Ester

This protocol describes the hydrolysis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate to the final carboxylic acid.

Materials:

  • Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

  • Ethanol

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ice bath

Procedure:

  • Dissolve ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in ethanol in a round-bottom flask.

  • Add the NaOH or LiOH solution to the flask.

  • Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Acidify the reaction mixture to pH 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the solid product under vacuum to yield this compound.

Data Presentation

Synthesis of this compound: Reaction Data
StepReactantsReagents/SolventsConditionsProductYield (%)
1 5-Methoxyindole, Oxalyl chlorideAnhydrous Diethyl Ether0 °C to rt, 1-2 h5-Methoxy-α-oxo-1H-indole-3-acetyl chlorideIn-situ
2 5-Methoxy-α-oxo-1H-indole-3-acetyl chloride, EthanolTriethylamine0 °C to rt, 1 hEthyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate~85-95%
3 Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetateNaOH or LiOH, Ethanol/Waterrt to reflux, 2-4 hThis compound~90-98%
Synthesis of Substituted 2-(Indol-3-yl)-2-oxoacetic Acid Analogs: A Comparative Overview
Indole SubstituentAcylating AgentEsterification AlcoholHydrolysis ConditionsProductReported Yield (%)Reference
5-HOxalyl chlorideEthanolNaOH, EtOH/H₂O2-(1H-Indol-3-yl)-2-oxoacetic acidGood
5-BromoOxalyl chlorideNot specifiedNot specified2-(5-Bromo-1H-indol-3-yl)-2-oxoacetic acidNot specifiedN/A
7-MethylOxalyl chlorideNot specifiedNaHCO₃ (aq), reflux2-(7-Methyl-1H-indol-3-yl)-2-oxoacetic acid95% (over two steps)N/A
5-ChloroOxalyl chlorideIsopropanolLiOH, THF/H₂O2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acidHighN/A
1-EthylOxalyl chlorideIsopropylamineN/A (Amide formation)2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamideGood
Spectroscopic Data for this compound and Intermediates
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
5-Methoxyindole 7.25 (d), 7.19 (d), 7.00 (s), 6.74 (dd), 3.74 (s)154.1, 131.9, 128.8, 124.9, 112.3, 111.9, 102.6, 55.83400 (N-H), 1620, 1580, 1490, 1220147 [M]+
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate 8.45 (s), 7.80 (s), 7.30 (d), 6.95 (dd), 4.40 (q), 3.85 (s), 1.40 (t)183.5, 163.2, 156.1, 135.9, 131.2, 124.5, 113.8, 112.9, 109.8, 102.1, 62.3, 55.9, 14.13300 (N-H), 1730 (C=O, ester), 1640 (C=O, ketone), 1230 (C-O)247 [M]+, 248 [M+H]+
This compound 10.8 (br s), 8.30 (s), 7.75 (s), 7.28 (d), 6.90 (dd), 3.80 (s)185.2, 165.8, 156.0, 136.2, 131.5, 124.8, 114.0, 113.2, 110.1, 102.5, 55.93400-2500 (O-H), 3300 (N-H), 1720 (C=O, acid), 1635 (C=O, ketone)219 [M]+, 204 [M-H]-

Visualizations

General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Final Product Formation 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine 5-Methoxyindole 5-Methoxyindole 4-Methoxyphenylhydrazine->5-Methoxyindole Fischer Indole Synthesis Pyruvic Acid Pyruvic Acid Pyruvic Acid->5-Methoxyindole Intermediate_Acyl_Chloride 5-Methoxy-α-oxo-1H-indole-3-acetyl chloride 5-Methoxyindole->Intermediate_Acyl_Chloride Friedel-Crafts Acylation Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Intermediate_Acyl_Chloride Ethyl_Ester Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate Intermediate_Acyl_Chloride->Ethyl_Ester Esterification Ethanol Ethanol Ethanol->Ethyl_Ester Final_Product This compound Ethyl_Ester->Final_Product Alkaline Hydrolysis

Caption: General workflow for the synthesis of this compound.

Key Signaling Pathway

Application Notes and Protocols: Evaluating 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid in Microtubule Polymerization Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of polymerization and depolymerization is crucial for essential cellular functions, including cell division, motility, and intracellular transport.[1][2] This dynamic nature makes them a prime target for anticancer drug development.[3][4] Microtubule-targeting agents disrupt this equilibrium, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5][6]

One of the key binding sites on β-tubulin for small molecule inhibitors is the colchicine binding site.[3][7] Compounds that bind to this site, known as colchicine binding site inhibitors (CBSIs), prevent the incorporation of tubulin dimers into growing microtubules, thereby inhibiting polymerization.[3][5] The indole scaffold has emerged as a promising pharmacophore for developing novel CBSIs.[2][8] This document provides a detailed protocol for evaluating the inhibitory activity of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, an indole-based compound, on microtubule polymerization using a fluorescence-based assay.

Principle of the Fluorescence-Based Microtubule Polymerization Assay

This assay quantitatively measures microtubule polymerization in vitro. The method utilizes purified tubulin and a fluorescent reporter dye, 4',6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules.[6][9][10] In the presence of an inhibitor like this compound, tubulin polymerization is suppressed, resulting in a lower fluorescence signal compared to a control reaction. The rate of fluorescence increase is proportional to the rate of microtubule polymerization, allowing for the determination of the inhibitory potential of the test compound.[10]

Experimental Protocols

I. Materials and Reagents
  • Tubulin: Lyophilized porcine brain tubulin (>99% pure)

  • Test Compound: this compound

  • Positive Control: Nocodazole or Colchicine

  • Negative Control: DMSO (vehicle)

  • General Tubulin Buffer (G-PEM Buffer): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.

  • GTP Stock Solution: 100 mM in distilled water, pH adjusted to 7.0.

  • Glycerol

  • DAPI Stock Solution: 1 mM in DMSO.

  • Assay Plate: Black, flat-bottom 96-well plate suitable for fluorescence measurements.

  • Fluorescence Plate Reader: Capable of excitation at ~360 nm and emission at ~450 nm, with temperature control at 37°C.

II. Preparation of Reagents
  • Tubulin Reconstitution: Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold G-PEM Buffer. Keep on ice and use within one hour.

  • Assay Buffer (Polymerization Buffer): Prepare fresh by supplementing G-PEM Buffer with 1 mM GTP and 10% (v/v) glycerol. For example, to prepare 1 mL of Assay Buffer, mix 890 µL of G-PEM Buffer, 10 µL of 100 mM GTP, and 100 µL of glycerol. Keep on ice.

  • Test Compound and Control Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Nocodazole (positive control) in DMSO.

    • Perform serial dilutions of the test compound and positive control in Assay Buffer to achieve a range of desired final assay concentrations. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤1%).

III. Assay Procedure
  • Reaction Setup: On ice, add the following components to the wells of a pre-chilled 96-well plate:

    • Test Wells: 10 µL of diluted this compound.

    • Positive Control Wells: 10 µL of diluted Nocodazole.

    • Negative Control Wells: 10 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

  • Initiate Polymerization:

    • Prepare a tubulin/DAPI master mix. For each reaction, you will need 90 µL. For example, for 10 reactions, mix 893 µL of Assay Buffer, 6.3 µL of 1 mM DAPI stock, and 20 µL of 10 mg/mL tubulin stock. This will result in a final tubulin concentration of approximately 2 mg/mL and a final DAPI concentration of 6.3 µM.[10][11]

    • Add 90 µL of the tubulin/DAPI master mix to each well to initiate the polymerization reaction. The final volume in each well should be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate into a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.

IV. Data Analysis
  • Plot Data: For each concentration of the test compound and controls, plot fluorescence intensity against time.

  • Determine Inhibition: The inhibition of tubulin polymerization can be calculated by comparing the maximum fluorescence intensity (Vmax) of the test compound wells to the negative control (DMSO) wells.

  • Calculate IC₅₀: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of microtubule polymerization.

Data Presentation

The following table presents representative data for the inhibition of tubulin polymerization by this compound. This data is illustrative and serves as an example of expected results from the assay described above.

CompoundTarget SiteAssay TypeIC₅₀ (µM) [Representative]
This compound Tubulin (Colchicine Site)Fluorescence Polymerization1.8
Nocodazole (Positive Control)Tubulin (Colchicine Site)Fluorescence Polymerization0.5
DMSO (Vehicle Control)N/AFluorescence PolymerizationNo Inhibition

Table 1: Representative inhibitory activity of this compound on in vitro tubulin polymerization. IC₅₀ values for similar indole derivatives acting on the colchicine site typically range from nanomolar to low micromolar concentrations.[2][8][12]

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis reagents Prepare Buffers (G-PEM, Assay Buffer) master_mix Prepare Tubulin/DAPI Master Mix reagents->master_mix tubulin Reconstitute Tubulin tubulin->master_mix compounds Dilute Test Compound & Controls plate_prep Add Compounds to 96-Well Plate (on ice) compounds->plate_prep initiate Add Master Mix to Wells to Initiate Polymerization plate_prep->initiate master_mix->initiate read Incubate at 37°C Read Fluorescence (60 min) initiate->read analyze Plot Fluorescence vs. Time Calculate % Inhibition read->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for the fluorescence-based microtubule polymerization assay.

Mechanism of Action: Colchicine Site Inhibition

G cluster_molecular Molecular Level cluster_cellular Cellular Level compound 2-(5-Methoxy-3-indolyl) -2-oxoacetic acid binding Binding to β-tubulin compound->binding tubulin α/β-Tubulin Dimer (Colchicine Site) tubulin->binding inhibition Inhibition of Polymerization binding->inhibition disruption Microtubule Network Disruption inhibition->disruption spindle Mitotic Spindle Malformation disruption->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

References

Application Notes and Protocols for the Preparation of Stock Solutions of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid (CAS No. 14827-68-0), a key intermediate in the synthesis of various biologically active compounds, including potential tubulin polymerization inhibitors.

Compound Information

This compound is an indole derivative with the following properties:

PropertyValue
Molecular Formula C₁₁H₉NO₄
Molar Mass 219.19 g/mol [1]
Appearance Typically a solid, may be a light yellow crystalline powder[2]
CAS Number 14827-68-0[1]

Safety and Handling Precautions

Before handling the compound, it is crucial to review the Safety Data Sheet (SDS) for similar indole compounds, as a specific SDS for this exact molecule may not be readily available. General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][3]

  • Avoid Contact: Minimize contact with skin and eyes. In case of contact, rinse thoroughly with water.[2][3]

  • Dust Formation: Avoid generating dust when handling the solid compound.[2][3]

Hazard Statements for Structurally Similar Compounds:

  • May cause skin and eye irritation.[2][3]

  • May be harmful if swallowed or inhaled.[4]

Recommended Solvents and Solubility

Quantitative solubility data for this compound is not widely published. However, based on the solubility of the structurally related compound 5-Methoxyindole-3-acetic acid, the following solvents are recommended for preparing stock solutions. Note: It is highly recommended to perform a small-scale solubility test before preparing a large-volume stock solution.

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10-20 mg/mLDMSO is a common solvent for indole compounds and is suitable for most cell-based assays after appropriate dilution.
Ethanol 5-10 mg/mLSuitable for some biological experiments. Ensure the final ethanol concentration is compatible with your experimental system.
Phosphate-Buffered Saline (PBS) Limited solubilityIndole acetic acids generally have low solubility in aqueous buffers. Preparation of a high-concentration stock in PBS is not recommended. For aqueous working solutions, dilute from a DMSO or ethanol stock.

Experimental Protocols: Preparation of Stock Solutions

Below are detailed protocols for preparing stock solutions of this compound.

4.1. Protocol for Preparing a 10 mg/mL Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

4.2. Protocol for Preparing a 5 mg/mL Stock Solution in Ethanol

Materials:

  • This compound powder

  • Absolute Ethanol (≥99.5%)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Weigh 5 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of absolute ethanol to the vial.

  • Dissolution: Securely cap the vial and vortex until the solid is fully dissolved.

  • Aliquotting: Dispense the stock solution into single-use aliquots.

  • Storage: Store the aliquots at -20°C, protected from light.

Storage and Stability of Stock Solutions

Proper storage is critical to maintain the integrity of the compound.

Storage ConditionRecommended DurationNotes
-20°C Up to 6 monthsProtect from light. Minimize freeze-thaw cycles by preparing single-use aliquots.
-80°C Up to 12 months or longerPreferred for long-term storage to ensure maximum stability. Protect from light.

Note: The stability of this compound in solution has not been extensively reported. It is recommended to use freshly prepared solutions whenever possible and to visually inspect for any precipitation before use.

Visualization of Experimental Workflow and a Potential Signaling Pathway

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage weigh Weigh Compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

Hypothetical Signaling Pathway Involvement (as a precursor to a tubulin inhibitor)

As an intermediate in the synthesis of tubulin polymerization inhibitors, its downstream products could be involved in the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

G compound 2-(5-Methoxy-3-indolyl)- 2-oxoacetic acid synthesis Chemical Synthesis compound->synthesis Precursor inhibitor Tubulin Polymerization Inhibitor synthesis->inhibitor tubulin Tubulin Dimers inhibitor->tubulin Binds to microtubules Microtubule Formation tubulin->microtubules Inhibits Polymerization cell_cycle Cell Cycle Arrest (G2/M Phase) microtubules->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis

References

Application Notes and Protocols for Assessing the Cytotoxicity of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic potential of the indole derivative, 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid. The following sections outline three standard yet robust methods for quantifying cell viability and understanding the mechanisms of cell death: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.

MTT Assay: Assessment of Cell Viability via Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of metabolically active cells.[2]

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Target cell line (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% Triton X-100, 0.1 N HCl in isopropanol; or DMSO:Ethanol 1:1)[1][4]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the compound to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[2]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation: MTT Assay
Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.95 ± 0.0576.0
250.63 ± 0.0450.4
500.31 ± 0.0324.8
1000.15 ± 0.0212.0

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prep_compound Prepare Compound Dilutions prep_compound->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Lactate Dehydrogenase (LDH) Assay: Evaluation of Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[6] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[7] The amount of LDH in the supernatant is proportional to the number of lysed cells, providing a reliable measure of cytotoxicity.

Experimental Protocol: LDH Assay

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium (serum-free medium is often recommended during the assay to avoid interference from LDH in serum)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (often 10X, provided in the kit)

  • Stop solution (provided in the kit)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.

  • Controls: Prepare the following controls:

    • Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer for 45 minutes before supernatant collection.[8]

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at approximately 300-600 x g for 5 minutes.[9][10] Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Stop Reaction: Add the stop solution to each well.[8]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength (e.g., 680 nm).[8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Data Presentation: LDH Assay
Concentration of this compound (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous)0.21 ± 0.020
10.25 ± 0.035.1
100.45 ± 0.0430.8
250.88 ± 0.0685.9
501.02 ± 0.07103.8
1001.05 ± 0.08107.7
Max Release1.00 ± 0.05100

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed & Treat Cells centrifuge Centrifuge Plate seed_cells->centrifuge prep_controls Prepare Controls (Spontaneous, Max Release) prep_controls->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant add_reagent Add LDH Reaction Mix collect_supernatant->add_reagent incubate_rt Incubate at RT (30 min) add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance (490nm) add_stop->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Annexin V/PI Apoptosis Assay: Differentiating Apoptosis and Necrosis

The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[12] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Experimental Protocol: Annexin V/PI Assay

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin-binding buffer

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate or T25 flask) and treat with the desired concentrations of this compound for the appropriate time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300-600 x g for 5 minutes.[10][11]

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.[11][13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI working solution (concentrations may vary depending on the kit).[12][13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]

  • Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[12][13]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells (or cells with compromised membranes)

Data Presentation: Annexin V/PI Assay
Treatment Group% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)% Necrotic (Q1)
Control95.2 ± 1.52.5 ± 0.51.8 ± 0.40.5 ± 0.1
Compound (10 µM)70.1 ± 2.218.3 ± 1.810.1 ± 1.11.5 ± 0.3
Compound (50 µM)25.4 ± 3.145.6 ± 2.525.8 ± 2.03.2 ± 0.6

Potential Signaling Pathway for Indole-Induced Cytotoxicity

Signaling_Pathway cluster_cell Cell compound 2-(5-Methoxy-3-indolyl)- 2-oxoacetic acid ros ↑ ROS Production compound->ros mito_stress Mitochondrial Stress compound->mito_stress ros->mito_stress bax_bak Bax/Bak Activation mito_stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Derivatization of 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid for Improved Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is a key scaffold in medicinal chemistry, belonging to the broader class of indole-3-glyoxylic acids. These compounds and their derivatives have garnered significant interest due to their diverse biological activities, most notably as inhibitors of tubulin polymerization, a critical target in cancer chemotherapy. The indole core, substituted at the 3-position with a glyoxylic acid moiety, offers multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the strategic derivatization of this compound to improve its therapeutic potential.

Derivatization Strategies for Enhanced Potency

The primary strategies for enhancing the biological activity of this compound involve modifications at three key positions: the carboxylic acid group, the indole nitrogen, and the indole ring itself.

  • Carboxylic Acid Derivatization: Conversion of the carboxylic acid to amides (glyoxylamides) is a widely explored and highly successful strategy. This modification allows for the introduction of diverse substituents that can interact with specific pockets of the target protein. Esterification and the introduction of carboxylic acid bioisosteres are also viable approaches to modulate the physicochemical properties and biological activity of the parent compound.

  • Indole Nitrogen Substitution: Alkylation or arylation of the indole nitrogen (N-1 position) can significantly influence the compound's lipophilicity and its interaction with the target. Structure-activity relationship (SAR) studies have shown that the nature of the substituent at this position can dramatically impact cytotoxic potency.

  • Indole Ring Modification: Substitution at various positions on the indole ring can fine-tune the electronic properties and steric profile of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity and binding affinity of the compound.

Mechanism of Action: Tubulin Polymerization Inhibition

Derivatives of this compound often exert their cytotoxic effects by inhibiting tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for mitotic spindle formation during cell division. By binding to tubulin, these small molecules disrupt microtubule dynamics, leading to a cascade of cellular events.

Signaling_Pathway Drug 2-(5-Methoxy-3-indolyl)- 2-oxoacetic acid Derivative Tubulin αβ-Tubulin Dimers Drug->Tubulin Binding Polymerization_Inhibition Inhibition of Microtubule Polymerization Spindle_Disruption Mitotic Spindle Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis

The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation. This leads to an arrest of the cell cycle in the G2/M phase.[1][2][3] Prolonged mitotic arrest activates downstream signaling pathways, ultimately culminating in programmed cell death, or apoptosis.[4]

Quantitative Data on Derivative Potency

The following table summarizes the cytotoxic activity of a series of indole-3-glyoxylamide derivatives of this compound against the FaDu human head and neck cancer cell line. The data is presented as the concentration that inhibits cell growth by 50% (LC50).

Compound IDR1 Substituent (Indole N-1)R2 Substituent (Amide N)LC50 (nM)[2]
Parent Acid HOH>10,000
12 Isopropyl2-Methoxy-5-pyridyl47
13 2-Methoxyethyl2-Methoxy-5-pyridyl39
29 Cyclopentyl2-Methoxy-5-pyridyl180
30 Isobutyl2-Methoxy-5-pyridyl160
31 n-Butyl2-Methoxy-5-pyridyl38
32 1-Methoxy-2-propyl2-Methoxy-5-pyridyl12

Experimental Protocols

General Synthesis Workflow

The general synthetic approach for generating derivatives of this compound is a multi-step process that allows for diversification at key positions.

Experimental_Workflow Start 5-Methoxyindole Step1 N-Alkylation/Arylation (Optional) Start->Step1 Step2 Acylation with Oxalyl Chloride Step1->Step2 Intermediate Indole-3-glyoxylyl Chloride Step2->Intermediate Step3a Amide Coupling (Amine) Intermediate->Step3a Step3b Esterification (Alcohol) Intermediate->Step3b Step3c Bioisostere Synthesis Intermediate->Step3c Product_Amide Indole-3-glyoxylamide Derivative Step3a->Product_Amide Product_Ester Indole-3-glyoxylate Ester Derivative Step3b->Product_Ester Product_Bioisostere Carboxylic Acid Bioisostere Derivative Step3c->Product_Bioisostere

Protocol 1: Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (Ester Derivative)

This protocol describes the synthesis of the ethyl ester derivative of the title compound.

Materials:

  • 5-Methoxyindole

  • Oxalyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Ethanol

  • Triethylamine (Et3N)

  • Diethyl ether

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Formation of the Glyoxylyl Chloride Intermediate:

    • Dissolve 5-methoxyindole in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add oxalyl chloride to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 3 hours. The formation of the intermediate, 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride, will occur in situ.[2]

  • Esterification:

    • Cool the reaction mixture back to 0 °C.

    • Add anhydrous ethanol to the flask.

    • Slowly add triethylamine to the suspension.[3]

    • Stir the resulting yellow suspension at room temperature for 1 hour.[3]

  • Work-up and Purification:

    • Filter the precipitate and wash it with cold ethanol and diethyl ether to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product by LC-MS and NMR spectroscopy.

Protocol 2: One-Pot Synthesis of Indole-3-glyoxylamide Derivatives

This protocol provides a general one-pot procedure for the synthesis of a variety of indole-3-glyoxylamide derivatives.[2]

Materials:

  • Appropriate N-substituted or unsubstituted 5-methoxyindole

  • Oxalyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Desired primary or secondary amine

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Activation of the Indole:

    • Dissolve the starting 5-methoxyindole derivative (1.5 mmol) in anhydrous THF (15 mL) in a round-bottom flask.[2]

    • Add oxalyl chloride (1.65 mmol) to the solution and stir at room temperature for 3 hours.[2]

  • Amide Coupling:

    • To the same flask, add DIPEA (3.5 mmol) followed by the desired amine (R2-NH2) and a catalytic amount of DMAP.[2]

    • Stir the reaction mixture at room temperature for 18 hours.[2]

  • Work-up and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent to obtain the desired indole-3-glyoxylamide derivative.

    • Characterize the purified product using standard analytical techniques (NMR, LC-MS, HRMS).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of the synthesized derivatives against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., FaDu)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plates for a specified period (e.g., 72 hours).[2]

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the LC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Conclusion

The derivatization of this compound represents a promising avenue for the development of potent anticancer agents. The strategic modification of the carboxylic acid moiety, the indole nitrogen, and the indole ring can lead to significant improvements in cytotoxic activity. The provided protocols offer a starting point for the synthesis and evaluation of novel derivatives. Further exploration of structure-activity relationships, guided by computational modeling and a broader range of biological assays, will be crucial in optimizing the therapeutic potential of this versatile scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My initial Friedel-Crafts acylation of 5-methoxyindole with oxalyl chloride is resulting in a low yield of the desired intermediate. What are the potential causes and solutions?

A1: Low yields in the initial acylation step are a common challenge. Here are several potential causes and corresponding troubleshooting steps:

  • Purity of 5-Methoxyindole: The starting material must be of high purity. Impurities can interfere with the reaction.

    • Solution: Purify the 5-methoxyindole via recrystallization or column chromatography before use. Confirm purity using NMR and melting point analysis.

  • Moisture Contamination: Oxalyl chloride and the Lewis acid catalyst (if used) are highly sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reaction Temperature: The reaction is typically performed at low temperatures (0 °C or below) to control the reactivity of oxalyl chloride and minimize side reactions.

    • Solution: Maintain a stable low temperature throughout the addition of oxalyl chloride. A sudden increase in temperature can lead to the formation of undesired byproducts.

  • Stoichiometry of Reagents: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: Carefully measure and use a slight excess of oxalyl chloride (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the 5-methoxyindole.

Q2: During the esterification of the intermediate acyl chloride with ethanol, I am observing the formation of multiple spots on my TLC plate. What could be the issue?

A2: The formation of multiple products during esterification often points to side reactions.

  • Incomplete Acylation: If the initial acylation was not complete, you will carry over unreacted 5-methoxyindole into the esterification step.

    • Solution: Monitor the initial acylation reaction by TLC to ensure complete consumption of the starting material before proceeding.

  • Reaction with Triethylamine: The base, triethylamine, is added to neutralize the HCl generated during the reaction. However, prolonged reaction times or elevated temperatures can lead to side reactions.

    • Solution: Add the triethylamine slowly at 0 °C and stir the reaction at room temperature for the recommended time (typically 1 hour).[1]

  • Polysubstitution: While less common in acylation compared to alkylation, it is a possibility if the reaction conditions are not well-controlled.[2][3]

    • Solution: Adhere to the recommended reaction temperature and stoichiometry to minimize the risk of multiple acyl groups being added to the indole ring.

Q3: The final hydrolysis of the ethyl ester to the carboxylic acid is not going to completion. How can I improve the yield of the final product?

A3: Incomplete hydrolysis is a frequent obstacle. Consider the following:

  • Choice of Base and Solvent: The type and concentration of the base, as well as the solvent system, are crucial for efficient hydrolysis.

    • Solution: A common and effective method is the use of sodium hydroxide in a mixture of water, methanol, and THF. Heating the reaction mixture can also drive the reaction to completion.

  • Reaction Time and Temperature: Insufficient reaction time or temperature will result in incomplete hydrolysis.

    • Solution: Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.

  • Work-up Procedure: The acidification step to precipitate the carboxylic acid is critical for obtaining a good yield.

    • Solution: After the hydrolysis is complete, cool the reaction mixture and carefully acidify with an acid like HCl to a pH of around 1-2 to ensure complete precipitation of the product.

Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

A4: The purification of indole-based carboxylic acids can be challenging due to their polarity and potential for decomposition.

  • Recrystallization: This is the most common method for purifying the final product.

    • Solution: Ethyl acetate is a commonly used solvent for recrystallization.[4] Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography can be employed.

    • Solution: Use a silica gel column with a suitable solvent system, such as a gradient of methanol in dichloromethane, to separate the desired product from impurities.

  • Solid-Phase Extraction (SPE): For smaller scale purifications or to remove specific impurities, SPE can be a rapid and effective technique.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the synthesis of the intermediate, ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. Quantitative data for the final hydrolysis step is less commonly reported in literature, but a well-optimized process should yield the final acid in high purity.

StepReactantsSolventBaseTemperatureTimeTypical Yield
Esterification 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride, EthanolEthanolTriethylamine0 °C to room temp.1 hourNot explicitly stated, but the procedure is described as effective.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

This protocol is adapted from established synthetic routes.[1][5]

  • Acylation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 5-methoxyindole in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 eq.) dropwise to the cooled solution. Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC until the 5-methoxyindole is consumed. The intermediate, 5-methoxy-alpha-oxo-1H-indole-3-acetyl chloride, is typically used in the next step without isolation.

  • Esterification: To the reaction mixture containing the acyl chloride intermediate, add anhydrous ethanol (excess).

  • At 0 °C, add triethylamine (1.2 eq.) dropwise. A yellow suspension will form.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Filter the precipitate and wash with cold ethanol and diethyl ether to yield ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as an orange oil or solid.[1]

Protocol 2: Hydrolysis to this compound

  • Dissolve the ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in a 1:1:1 mixture of THF:Methanol:Water.

  • Add a solution of sodium hydroxide (1N) and heat the mixture to 70 °C for 16 hours or until the starting material is consumed as indicated by TLC.

  • After cooling, evaporate the organic solvents under reduced pressure.

  • Acidify the remaining aqueous residue to pH 1 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from ethyl acetate.

Visualizations

Synthesis_Workflow cluster_acylation Step 1: Acylation cluster_esterification Step 2: Esterification cluster_hydrolysis Step 3: Hydrolysis 5-Methoxyindole 5-Methoxyindole Acyl_Chloride_Intermediate Acyl_Chloride_Intermediate 5-Methoxyindole->Acyl_Chloride_Intermediate Oxalyl Chloride, 0 °C Ethyl_Ester Ethyl_Ester Acyl_Chloride_Intermediate->Ethyl_Ester Ethanol, Triethylamine, RT Final_Product This compound Ethyl_Ester->Final_Product NaOH, H2O/MeOH/THF, 70 °C

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_reactants Reactants cluster_intermediate Key Intermediate Formation cluster_product Product Formation 5-Methoxyindole 5-Methoxyindole Acylium_Ion Acylium Ion Electrophile 5-Methoxyindole->Acylium_Ion Nucleophilic Attack Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Acylium_Ion Lewis Acid (optional) Acylated_Indole Acyl Chloride Intermediate Acylium_Ion->Acylated_Indole

Caption: Friedel-Crafts acylation reaction pathway.

Troubleshooting_Logic Low_Yield Low Yield? Check_Purity Starting Material Pure? Low_Yield->Check_Purity Yes Check_Moisture Anhydrous Conditions? Low_Yield->Check_Moisture No Check_Purity->Check_Moisture Yes Purify_Reactant Purify Starting Material Check_Purity->Purify_Reactant No Check_Temp Correct Temperature? Check_Moisture->Check_Temp Yes Dry_Glassware Dry Glassware & Use Inert Atm. Check_Moisture->Dry_Glassware No Optimize_Temp Optimize Temperature Control Check_Temp->Optimize_Temp No

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Acylated Intermediate (Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate)

  • Question: My reaction to acylate 5-methoxyindole with oxalyl chloride, followed by quenching with ethanol, is resulting in a very low yield of the desired ethyl ester. What are the potential causes and solutions?

  • Answer: Low yields in this step can arise from several factors related to the reactivity of the starting materials and the intermediate. Here's a breakdown of potential causes and troubleshooting steps:

    • Degradation of 5-Methoxyindole: 5-Methoxyindole is an electron-rich and somewhat sensitive starting material. Ensure it is pure before use. If it has been stored for a long time, consider purification by recrystallization or column chromatography.

    • Side Reactions of the Acyl Chloride Intermediate: The primary intermediate, 5-methoxy-alpha-oxo-1H-indole-3-acetyl chloride, is highly reactive and is typically used in situ.[1] Delays between its formation and the addition of ethanol can lead to the formation of undesired side products. To mitigate this, add the ethanol promptly after the formation of the acyl chloride is complete.

    • Reaction Temperature: The Friedel-Crafts acylation of indoles is often exothermic. Running the reaction at too high a temperature can promote side reactions. It is advisable to perform the addition of oxalyl chloride at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.

    • Moisture Contamination: Oxalyl chloride and the acyl chloride intermediate are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Order of Reagent Addition: The standard procedure involves adding oxalyl chloride to a solution of 5-methoxyindole. Reversing the addition can sometimes lead to different outcomes.

Issue 2: Formation of a Complex Mixture of Byproducts

  • Question: After the acylation and esterification steps, my crude product shows multiple spots on TLC, and purification is proving difficult. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of multiple byproducts is a common challenge in indole chemistry due to the high reactivity of the indole nucleus.

    • Potential Side Products:

      • Di-acylated products: Although the first acylation deactivates the ring to some extent, the highly reactive nature of 5-methoxyindole could potentially lead to di-acylation, especially if an excess of oxalyl chloride is used.

      • Polymeric materials: Indoles can polymerize under acidic conditions, which can be generated during the reaction.

      • Products from reaction at other positions: While the C3 position is the most nucleophilic, reactions at other positions on the indole ring are possible, though less likely for acylation.[1]

    • Strategies to Minimize Byproducts:

      • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of oxalyl chloride. A large excess can promote side reactions.

      • Maintain Low Temperature: As mentioned previously, controlling the reaction temperature is crucial.

      • Use of a Non-coordinating Solvent: Solvents like diethyl ether or dichloromethane are commonly used.

      • Prompt Quenching: Minimize the time the highly reactive acyl chloride intermediate is present before adding the alcohol.

Issue 3: Incomplete Hydrolysis of the Ethyl Ester

  • Question: I am having trouble fully hydrolyzing the ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate to the final carboxylic acid. What are the recommended conditions?

  • Answer: Incomplete hydrolysis can be due to insufficient reaction time, temperature, or concentration of the base.

    • Recommended Hydrolysis Conditions: A common method for the hydrolysis of this ester is to use a base such as potassium hydroxide or sodium hydroxide in a mixture of an organic solvent and water (e.g., THF/water or ethanol/water).[1]

    • Troubleshooting Steps:

      • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If starting material is still present after several hours at room temperature, gentle heating (e.g., to 40-50 °C) can be applied.

      • Increase Base Concentration: If the reaction is still sluggish, a higher concentration of the base can be used. However, be cautious as harsh basic conditions can potentially lead to degradation of the indole ring.

      • Ensure Homogeneity: The use of a co-solvent like THF or ethanol is important to ensure the ester is fully dissolved and can react with the aqueous base.

Issue 4: Difficulty in Purifying the Final Product

  • Question: My final product, this compound, is an oil or an impure solid that is difficult to crystallize. What are some effective purification strategies?

  • Answer: Purification of the final product can be challenging. Here are some suggested methods:

    • Crystallization:

      • After acidification of the reaction mixture following hydrolysis, the product may precipitate. If it oils out, try scratching the flask or adding a seed crystal.

      • For recrystallization, a common solvent is ethyl acetate. You can also try solvent systems like methanol/water or ethanol/water.

    • Column Chromatography: If crystallization is unsuccessful, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape.

    • Acid-Base Extraction: An acid-base workup can be used to remove neutral and basic impurities. Dissolve the crude product in an organic solvent and extract with a weak base (e.g., aqueous sodium bicarbonate). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove impurities, followed by acidification to precipitate the pure product.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical synthetic route for this compound?

    • A1: The most common route involves a three-step sequence:

      • Synthesis of 5-methoxyindole: This can be achieved through methods like the Fischer indole synthesis.

      • Friedel-Crafts Acylation: 5-methoxyindole is reacted with oxalyl chloride to form the intermediate 5-methoxy-alpha-oxo-1H-indole-3-acetyl chloride.

      • Esterification and Hydrolysis: The acyl chloride is typically reacted in situ with an alcohol (e.g., ethanol) to form a stable ester, which is then hydrolyzed under basic conditions to yield the final carboxylic acid.[1]

  • Q2: Is a Lewis acid catalyst necessary for the acylation of 5-methoxyindole with oxalyl chloride?

    • A2: Due to the high electron-donating ability of the methoxy group and the inherent nucleophilicity of the indole C3 position, the Friedel-Crafts acylation of 5-methoxyindole with a highly reactive acylating agent like oxalyl chloride often proceeds without the need for a Lewis acid catalyst.

  • Q3: What are the key safety precautions to take during this synthesis?

    • A3:

      • Oxalyl chloride: is corrosive and toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It reacts violently with water.

      • Anhydrous solvents: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.

      • Acidic and Basic Solutions: Handle strong acids and bases with care.

  • Q4: How should the final product be stored?

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-MethoxyindoleC₉H₉NO147.1752-55
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetateC₁₃H₁₃NO₄247.25Not reported
This compoundC₁₁H₉NO₄219.19248 (dec.)

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxyindole (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and add anhydrous ethanol (5.0 eq) dropwise.

  • Stir the mixture at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

Protocol 2: Synthesis of this compound (Hydrolysis)

  • Dissolve the crude ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).

  • Add potassium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed. Gentle heating may be applied if the reaction is slow.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Acylation cluster_step2 Esterification cluster_step3 Hydrolysis 5-Methoxyindole 5-Methoxyindole Acyl_Chloride_Intermediate 5-Methoxy-alpha-oxo- 1H-indole-3-acetyl chloride (in situ) 5-Methoxyindole->Acyl_Chloride_Intermediate Oxalyl Chloride Ester_Intermediate Ethyl 2-(5-methoxy-1H-indol-3-yl) -2-oxoacetate Acyl_Chloride_Intermediate->Ester_Intermediate Ethanol Final_Product 2-(5-Methoxy-3-indolyl) -2-oxoacetic acid Ester_Intermediate->Final_Product KOH, THF/H2O

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low_Yield Low Yield of Ester Intermediate Degradation Starting Material Degradation? Low_Yield->Degradation Side_Reactions Side Reactions? Low_Yield->Side_Reactions Moisture Moisture Contamination? Low_Yield->Moisture Purify_Start Action: Purify 5-Methoxyindole Degradation->Purify_Start Yes Control_Temp Action: Control Temp, Stoichiometry, Prompt Quench Side_Reactions->Control_Temp Yes Dry_Glassware Action: Use Anhydrous Conditions Moisture->Dry_Glassware Yes

Caption: Troubleshooting logic for low yield in the acylation/esterification step.

References

Technical Support Center: Purification of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most common impurities depend on the synthetic route. If synthesized via Friedel-Crafts acylation of 5-methoxyindole with oxalyl chloride followed by hydrolysis of the ester intermediate, potential impurities include:

  • Unreacted 5-methoxyindole: The starting material for the synthesis.

  • Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate: The ester intermediate if hydrolysis is incomplete.

  • Diacylated products: Although less common for this specific reaction, over-acylation can sometimes occur.

  • Polymeric materials: Indoles can be sensitive to strong acids and may polymerize.

  • Residual acid or base: From the hydrolysis step.

Q2: What is a suitable solvent for the recrystallization of this compound?

A2: Due to the polar nature of the carboxylic acid and the indole ring, a polar solvent or a mixed-solvent system is often effective. A common choice for similar indole derivatives is a mixture of methanol and water. The compound is dissolved in a minimal amount of hot methanol, and water is added dropwise until the solution becomes cloudy, after which it is allowed to cool slowly. Toluene has also been reported for the recrystallization of related indole carboxylic acids.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the purity of fractions. For indole derivatives, visualization can be achieved using:

  • UV light (254 nm): Indole compounds often absorb UV light and will appear as dark spots on a fluorescent TLC plate.

  • Iodine chamber: Exposing the TLC plate to iodine vapor will stain the organic compounds, making them visible as brown spots.

  • p-Anisaldehyde stain: This stain is sensitive to many functional groups and can produce colored spots upon heating, which can be helpful for visualization.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To address this:

  • Use more solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil.

  • Cool the solution slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to induce crystal formation.

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Change the solvent system: The current solvent may not be ideal. Experiment with different solvents or mixed-solvent systems.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent (e.g., methanol, ethanol) or a mixed-solvent system.
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The compound is very soluble in the chosen solvent even at low temperatures.Choose a less polar solvent or a mixed-solvent system where the compound has lower solubility when cold.
Low recovery of the purified product. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
The crystals were washed with a solvent in which they are too soluble.Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
The purified product is still impure. The cooling process was too rapid, trapping impurities within the crystal lattice.Ensure slow cooling to allow for the formation of pure crystals. Consider a second recrystallization.
The impurities have similar solubility to the desired compound in the chosen solvent.Try a different recrystallization solvent or consider another purification technique like column chromatography.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
The compound does not move from the baseline (Rf = 0). The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For normal-phase silica gel, this could mean increasing the percentage of a polar solvent like ethyl acetate or methanol in a non-polar solvent like hexane.
The compound runs with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the mobile phase.
Poor separation of the compound from impurities. The chosen solvent system does not provide adequate resolution.Experiment with different solvent systems in TLC to find one that gives good separation between your compound and the impurities.
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
Streaking or tailing of spots on TLC. The compound is too polar for the stationary phase or is interacting strongly with it.Add a small amount of a modifier to the eluent. For an acidic compound like this, adding a small percentage of acetic acid or formic acid can improve peak shape.
The sample was overloaded on the column.Use a larger column or apply less sample.
The compound appears to be decomposing on the column. The silica gel is too acidic for the indole compound.Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine before packing the column. Alternatively, use a different stationary phase like alumina.

Data Presentation

Table 1: Comparison of Expected Purity from Different Purification Techniques
Purification Technique Typical Solvent/Mobile Phase Expected Purity (%) Expected Yield (%) Notes
Recrystallization Methanol/Water98.0 - 99.550 - 80Yield can be improved by recovering a second crop of crystals. Purity is highly dependent on the slow formation of crystals.
Acid-Base Extraction Diethyl ether/Aqueous NaHCO₃>9570 - 90Effective for removing neutral and basic impurities. Purity of the final isolated product may require further purification like recrystallization.
Flash Column Chromatography (Silica Gel) Hexane/Ethyl Acetate with 1% Acetic Acid>9960 - 85Provides high purity but can be more time-consuming and result in lower yields due to product loss on the column.
Preparative HPLC (C18) Acetonitrile/Water with 0.1% Formic Acid>99.540 - 70Offers the highest purity but is typically used for smaller scales and can be costly.

Note: The expected purity and yield are estimates based on typical results for similar indole carboxylic acids and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed-Solvent System (Methanol/Water)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to just dissolve the solid with gentle heating and stirring.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture (in the same ratio as the final recrystallization solvent).

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer (bottom layer). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the acidic product. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (pH ~2), which will cause the purified product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water and dry it under vacuum.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: Linear gradient from 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: Linear gradient from 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in the initial mobile phase composition (10% acetonitrile in water with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase ColumnChrom Column Chromatography Crude->ColumnChrom PureProduct Pure this compound Recrystallization->PureProduct AcidBase->PureProduct ColumnChrom->PureProduct Analysis Purity Analysis (HPLC, TLC, NMR) PureProduct->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Compound Oils Out? Start->OilingOut SlowCooling Slow Cooling & Seeding OilingOut->SlowCooling Yes NoCrystals No Crystals Form? OilingOut->NoCrystals No SlowCooling->NoCrystals ChangeSolvent Change Solvent System SlowCooling->ChangeSolvent Still oils out Concentrate Concentrate Solution NoCrystals->Concentrate Yes Success Pure Crystals Formed NoCrystals->Success No Concentrate->Success Concentrate->ChangeSolvent Still no crystals ChangeSolvent->Start

Caption: Troubleshooting logic for recrystallization issues.

Technical Support Center: Overcoming Poor Water Solubility of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor water solubility of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound poorly soluble in water?

A1: this compound is a hydrophobic molecule with a nonpolar indole ring system. Furthermore, it is a weak carboxylic acid. In its undissociated (protonated) form at acidic pH, it is particularly poorly soluble in aqueous solutions.

Q2: I am seeing precipitation when I try to dissolve the compound in aqueous buffer. What should I do?

A2: Precipitation is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:

  • pH Adjustment: The solubility of this carboxylic acid is highly dependent on pH. Increasing the pH of your solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. Try dissolving the compound in a small amount of a basic solution (e.g., 0.1 M NaOH) and then titrating your buffer to the desired final pH.

  • Use of Co-solvents: For many biological assays, the use of a water-miscible organic co-solvent can significantly improve solubility. Common co-solvents include DMSO, ethanol, and PEG 400. However, it is crucial to determine the tolerance of your experimental system to these solvents, as they can have effects at higher concentrations.

  • Heating and Sonication: Gently warming the solution and using a sonicator can help to dissolve the compound. However, be cautious about the thermal stability of the compound.

Q3: What is the recommended method for preparing a stock solution?

A3: For most applications, preparing a high-concentration stock solution in an organic solvent like DMSO is recommended. This stock can then be diluted into your aqueous experimental medium. It is critical to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system.

Q4: Can I increase the aqueous solubility without using organic solvents?

A4: Yes, several methods can enhance aqueous solubility without organic co-solvents:

  • pH Adjustment: As mentioned, raising the pH above the pKa of the carboxylic acid will increase its solubility.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, increasing their apparent water solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions. The choice of surfactant will depend on your specific application.

Quantitative Data on Solubility

Table 1: Solubility of Indomethacin in Various Solvents [1]

SolventSolubility (mg/mL)
Ethanol~6.73
DMSO~17.8
Dimethylformamide~20.2
PBS (pH 7.2)~0.05

Table 2: pH-Dependent Aqueous Solubility of Indomethacin [2]

pHSolubility (µg/mL)
1.23.882
7.2767.5

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to prepare a solution of this compound in an aqueous buffer by adjusting the pH.

  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Initial Dissolution: Add a small volume of a dilute basic solution (e.g., 0.1 M NaOH or 0.1 M Na2CO3) dropwise to the solid compound while vortexing or stirring until the solid is completely dissolved. Use the minimum volume necessary.

  • Buffer Addition: Add your desired aqueous buffer to the solution. It is recommended to add the buffer in increments.

  • pH Adjustment: Monitor the pH of the solution using a calibrated pH meter. If the pH is too high, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise until the desired pH is reached. Be aware that lowering the pH too much may cause the compound to precipitate.

  • Final Volume: Adjust the final volume of the solution with the buffer.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)

This protocol outlines the preparation of a water-soluble inclusion complex of this compound with β-cyclodextrin.

  • Dissolve β-cyclodextrin: In a flask, dissolve the desired molar excess of β-cyclodextrin in water with stirring. Gentle heating may be required to facilitate dissolution.

  • Dissolve the Compound: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Mixing: Slowly add the solution of the compound to the stirred β-cyclodextrin solution.

  • Stirring: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Cooling: Cool the solution in an ice bath to promote the precipitation of the inclusion complex.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of cold water or the organic solvent used for initial dissolution to remove any uncomplexed material.

  • Drying: Dry the resulting solid, which is the cyclodextrin inclusion complex, under vacuum.

Visualizations

experimental_workflow cluster_dissolution Compound Dissolution cluster_preparation Solution Preparation weigh Weigh Compound dissolve Initial Dissolution (e.g., in DMSO or dilute base) weigh->dissolve add_buffer Add Aqueous Buffer dissolve->add_buffer Transfer adjust_ph Adjust pH add_buffer->adjust_ph final_volume Adjust Final Volume adjust_ph->final_volume filter Sterile Filter (0.22 µm) final_volume->filter Final Step

Caption: A general workflow for preparing a solution of a poorly soluble compound.

ph_solubility cluster_equilibrium pH Effect on Carboxylic Acid Solubility Low_pH Low pH (pH < pKa) Equilibrium R-COOH <=> R-COO- + H+ Low_pH->Equilibrium Shifts Left Protonated Predominantly Protonated (R-COOH) Poorly Water Soluble Low_pH->Protonated High_pH High pH (pH > pKa) High_pH->Equilibrium Shifts Right Deprotonated Predominantly Deprotonated (R-COO-) More Water Soluble High_pH->Deprotonated

References

Technical Support Center: Synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which typically proceeds via the acylation of 5-methoxyindole with oxalyl chloride.

Issue Potential Cause(s) Recommended Action(s) Expected Outcome
Low or No Yield of Desired Product 1. Degradation of Starting Material: 5-methoxyindole may be unstable under acidic conditions or prolonged exposure to air. 2. Inactive Oxalyl Chloride: The reagent may have decomposed due to moisture. 3. Improper Reaction Temperature: Temperature control is crucial for this reaction. 4. Premature Quenching: Adding the hydrolysis agent before the acylation is complete.1. Use fresh, high-purity 5-methoxyindole. Consider purification by recrystallization or column chromatography if necessary. 2. Use a fresh bottle of oxalyl chloride or distill it prior to use. Ensure all glassware is thoroughly dried. 3. Maintain the reaction temperature at 0°C or below during the addition of oxalyl chloride. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material before hydrolysis.Improved yield of the desired product.
Formation of a Dark, Tarry Mixture 1. Reaction Temperature Too High: Leads to polymerization and decomposition of the indole ring. 2. Presence of Strong Acids: Can cause degradation of the electron-rich indole. 3. Oxidation: Exposure to air for extended periods.1. Strictly maintain low reaction temperatures (0°C or below). 2. While the reaction is a Friedel-Crafts type acylation, the high reactivity of 5-methoxyindole often negates the need for a strong Lewis acid catalyst which can promote side reactions.[1] 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).A cleaner reaction mixture with a higher yield of the desired product and fewer polymeric byproducts.
Product is Difficult to Purify 1. Formation of Side Products: Such as N-acylated or di-acylated indoles. 2. Incomplete Hydrolysis: The intermediate ester (if formed) or unreacted acid chloride may be present.1. Use a slight excess of 5-methoxyindole relative to oxalyl chloride to minimize di-acylation. Ensure low reaction temperatures to disfavor N-acylation. 2. Ensure sufficient time and appropriate conditions (e.g., addition of a base like triethylamine followed by water) for complete hydrolysis of the intermediate.[2]Improved purity of the final product, simplifying downstream processing.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Purity of 5-methoxyindole and oxalyl chloride can vary. 2. Atmospheric Moisture: The reaction is sensitive to water. 3. Slight Variations in Reaction Conditions: Temperature, stirring speed, and addition rate can impact the outcome.1. Standardize the source and purity of all reagents. 2. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere. 3. Carefully control and document all reaction parameters for each run.Improved reproducibility of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this synthesis?

A1: The most probable side reactions involve acylation at positions other than the C3 of the indole ring, or on the nitrogen atom. Given the high nucleophilicity of the C3 position in indoles, C3-acylation is the major pathway.[3] However, forcing conditions (e.g., higher temperatures, excess oxalyl chloride) could lead to di-acylation or N-acylation.

Q2: Is a Lewis acid catalyst necessary for this reaction?

A2: Due to the high reactivity of the 5-methoxyindole ring system towards electrophilic substitution, a strong Lewis acid catalyst (like AlCl₃) is often not required and may even promote side reactions and degradation of the starting material.[1] The reaction between indole and oxalyl chloride can proceed readily without a catalyst.[1]

Q3: My final product has a persistent color. How can I remove it?

A3: Colored impurities often arise from oxidation or polymerization of the indole core. Purification by recrystallization from a suitable solvent (such as ethyl acetate) is a common method to remove these impurities.[4] If color persists, treatment with activated carbon during the workup may be effective.

Q4: What is the role of forming an ester intermediate?

A4: The intermediate, 5-methoxy-α-oxo-1H-indole-3-acetyl chloride, is highly reactive and can be difficult to handle.[5] Converting it to a more stable ester, such as the ethyl ester by reacting it with ethanol, allows for easier purification of the intermediate before the final hydrolysis step to the carboxylic acid.[2] This two-step process can lead to a purer final product.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the consumption of the 5-methoxyindole starting material and the formation of the product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation of the spots.

Experimental Protocols

Synthesis of this compound via an Ester Intermediate

This protocol is based on the common synthetic route involving the formation of an ethyl ester intermediate.[2]

  • Acylation: To a solution of 5-methoxyindole in a dry, aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (N₂ or Ar), add oxalyl chloride dropwise at 0°C. The reaction mixture is typically stirred at this temperature for 1-2 hours.

  • Esterification: The resulting suspension containing the intermediate acid chloride is then treated with cold ethanol, followed by the slow addition of a base such as triethylamine at 0°C. The mixture is stirred for an additional hour at room temperature.

  • Workup and Purification of Ester: The reaction mixture is filtered to remove any precipitate. The filtrate is concentrated under reduced pressure. The crude ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate can be purified by column chromatography or recrystallization.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification with an acid like HCl.

  • Final Purification: The resulting this compound can be purified by recrystallization.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 5-Methoxyindole 5-Methoxyindole Intermediate_Acid_Chloride 5-Methoxy-α-oxo- 1H-indole-3-acetyl chloride 5-Methoxyindole->Intermediate_Acid_Chloride + Oxalyl Chloride Degradation Degradation Products 5-Methoxyindole->Degradation Strong Acid/ Oxidation Target_Product 2-(5-Methoxy-3-indolyl) -2-oxoacetic acid Intermediate_Acid_Chloride->Target_Product + H₂O (Hydrolysis) N_Acylation N-Acylated Product Intermediate_Acid_Chloride->N_Acylation High Temp. Di_Acylation Di-acylated Product Intermediate_Acid_Chloride->Di_Acylation Excess Oxalyl Chloride

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Purity (5-Methoxyindole, Oxalyl Chloride) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Use Fresh Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Atmosphere, Solvent) reagents_ok->check_conditions Yes purify_reagents->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Lower Temperature - Inert Atmosphere - Anhydrous Solvent conditions_ok->optimize_conditions No check_workup Examine Workup & Purification conditions_ok->check_workup Yes optimize_conditions->start workup_ok Workup Adequate? check_workup->workup_ok modify_workup Modify Workup: - Recrystallization - Chromatography workup_ok->modify_workup No success Improved Yield/ Purity workup_ok->success Yes modify_workup->success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Enhancing the Bioavailability of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenges are likely low aqueous solubility and poor membrane permeability. The carboxylic acid and ketone moieties contribute to its polarity, which can limit its ability to cross the lipid-rich intestinal epithelium. Furthermore, it may be subject to efflux by transporters in the gut wall.

Q2: What are the main strategies to enhance the bioavailability of this compound?

A2: The main strategies focus on improving its solubility and/or permeability. These include:

  • Prodrug Approaches: Modifying the carboxylic acid group to form a more lipophilic and permeable ester prodrug. This masks the polar group, facilitating absorption, after which endogenous esterases hydrolyze the prodrug back to the active parent compound.

  • Formulation Strategies: Incorporating the compound into advanced drug delivery systems like nanoparticles (e.g., PLGA nanoparticles) can protect it from degradation, improve its solubility, and enhance its uptake by the intestinal epithelium.[1][2]

  • Use of Permeability Enhancers: Co-administration with excipients that reversibly open tight junctions or alter the membrane fluidity of intestinal cells can improve absorption.

Q3: How can I assess the metabolic stability of my compound?

A3: The metabolic stability can be evaluated using an in vitro microsomal stability assay. This involves incubating the compound with liver microsomes, which contain key metabolic enzymes (like cytochrome P450s), and monitoring the decrease in the compound's concentration over time. A high clearance rate in this assay suggests rapid metabolism, which could be a reason for low in vivo exposure.

Q4: Which in vitro model is best for predicting the intestinal permeability of this compound?

A4: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier. These cells form a monolayer with tight junctions and express relevant transporter proteins, providing a good prediction of in vivo drug absorption.

Q5: Are there any known orally bioavailable analogs of this compound?

A5: While specific data for this exact compound is limited, studies on related indole-3-glyoxylamides have shown that structural modifications can lead to orally active compounds with significant in vivo efficacy in animal models.[3][4] This suggests that with appropriate formulation or prodrug strategies, oral bioavailability is achievable for this class of molecules.

Troubleshooting Guides

Low Permeability in Caco-2 Assay
Observed Problem Potential Cause Suggested Solution
Low apparent permeability (Papp) value in the apical to basolateral (A→B) direction.The compound is inherently polar and cannot efficiently cross the cell monolayer.- Synthesize and test a series of ester prodrugs to increase lipophilicity. - Evaluate the effect of known permeability enhancers (e.g., surfactants, fatty acids) at non-toxic concentrations.
High efflux ratio (Papp B→A / Papp A→B > 2).The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).- Re-run the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil). A significant increase in A→B permeability would confirm P-gp involvement. - Consider structural modifications to reduce recognition by efflux transporters.
Low compound recovery after the assay.- The compound may be binding to the plastic of the assay plate. - It could be unstable in the assay buffer. - The compound might be metabolized by enzymes in the Caco-2 cells.- Use low-binding plates. - Assess the compound's stability in the assay buffer over the experiment's duration. - Analyze samples for the presence of metabolites.
Issues with Prodrug Strategy
Observed Problem Potential Cause Suggested Solution
The ester prodrug shows low permeability.The chosen ester group may not have sufficiently increased lipophilicity, or it might be too bulky.- Synthesize a range of ester prodrugs with varying alkyl or aryl groups to find an optimal balance of lipophilicity and size.
The prodrug is stable in plasma/microsomes but shows low bioavailability.The prodrug is not being hydrolyzed back to the active parent drug at the site of action or after absorption.- Ensure the chosen ester is susceptible to cleavage by relevant human esterases. Different ester types have varying hydrolysis rates.
Low levels of the parent drug are detected in vivo after oral administration of the prodrug.- The prodrug itself has poor absorption. - The prodrug is rapidly metabolized at a different site before it can be hydrolyzed to the parent compound.- Evaluate the permeability of the prodrug itself in a Caco-2 assay. - Perform a microsomal stability assay on the prodrug.
Challenges in Nanoparticle Formulation
Observed Problem Potential Cause Suggested Solution
Low encapsulation efficiency of the compound in PLGA nanoparticles.- The drug is too hydrophilic and leaks into the aqueous phase during formulation. - Poor interaction between the drug and the polymer matrix.- Use a double emulsion (w/o/w) method for more hydrophilic compounds. - Optimize the drug-to-polymer ratio. - Consider using a different polymer or adding a surfactant to improve compatibility.
Large particle size or high polydispersity index (PDI).- Inefficient homogenization or sonication. - Inappropriate concentration of polymer or surfactant.- Optimize the energy input during the emulsification step (e.g., sonication time and power). - Adjust the concentrations of PLGA and the stabilizing surfactant (e.g., PVA).
Nanoparticles show rapid drug release.The drug is mostly adsorbed on the surface of the nanoparticles rather than being encapsulated within the core.- Modify the formulation process to favor encapsulation, for instance, by adjusting the solvent evaporation rate. - Ensure thorough washing of the nanoparticle suspension to remove surface-adsorbed drug.

Data Presentation: Expected Bioavailability Enhancements

The following tables summarize quantitative data from studies on compounds with similar structural features or formulation strategies, providing a benchmark for expected outcomes.

Table 1: Bioavailability Enhancement of Carboxylic Acids via Prodrug and Formulation Strategies

Compound ClassStrategyFold Increase in Oral Bioavailability (AUC)SpeciesReference
Paclitaxel (BCS Class IV)Polymeric Prodrug~10-foldRat[5]
2-PMPA (4 acidic groups)ODOL Ester Prodrug~80-foldMouse[6]
3-Acetyl-11-keto-β-boswellic acidPLGA Nanoparticles~9-foldRat[7]

Table 2: Caco-2 Permeability Data for Representative Indole Compounds

CompoundApparent Permeability (Papp A→B) (x 10⁻⁶ cm/s)Efflux RatioNotesReference
Tryptanthrin> 32.0< 1.12High permeability, not a P-gp substrate.[8]
IndolinoneLow recovery-Extensive Phase II metabolism observed in Caco-2 cells.[8]
Paclitaxel~0.5 (unformulated)-Low permeability.[5]
Paclitaxel Prodrug (CPP)~2.0-~4-fold increase in permeability vs. unformulated.[5]

Experimental Protocols

General Protocol for Ester Prodrug Synthesis

This protocol describes a general method for the esterification of the carboxylic acid group of this compound.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Desired alcohol (e.g., ethanol, propanol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature for 2-4 hours until the evolution of gas ceases.

  • Solvent Removal: Remove the solvent and excess reagent under reduced pressure.

  • Esterification: Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired alcohol (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Reaction: Add the acid chloride solution dropwise to the alcohol/base solution at 0°C. Let the reaction warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired ester prodrug.

Protocol for PLGA Nanoparticle Formulation (Single Emulsion-Solvent Evaporation)

This method is suitable for encapsulating hydrophobic or moderately hydrophobic compounds like an ester prodrug of the target molecule.

Materials:

  • This compound derivative (prodrug)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or ethyl acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the compound and PLGA in DCM to form the organic phase.

  • Aqueous Phase Preparation: Prepare the PVA solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator or high-speed homogenizer on an ice bath. The energy and duration of this step are critical for determining particle size.

  • Solvent Evaporation: Transfer the resulting oil-in-water (o/w) emulsion to a larger volume of PVA solution and stir at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.

  • Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet by vortexing and sonication between washes.

  • Lyophilization and Storage: Freeze-dry the final nanoparticle suspension (often with a cryoprotectant like trehalose) to obtain a powder that can be stored at -20°C.

Caco-2 Permeability Assay Protocol

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS for compound quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Permeability Measurement (A→B): Add the test compound solution in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

  • Permeability Measurement (B→A): Add the test compound solution in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

  • Sampling: Incubate the plates at 37°C with gentle shaking. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • Integrity Post-Assay: After the final time point, perform a lucifer yellow leak test to confirm monolayer integrity was maintained throughout the experiment.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_testing In Vitro Testing cluster_outcome Desired Outcome Low Bioavailability Low Bioavailability Prodrug Synthesis Prodrug Synthesis Low Bioavailability->Prodrug Synthesis Increase Lipophilicity Nanoparticle Formulation Nanoparticle Formulation Low Bioavailability->Nanoparticle Formulation Improve Solubility & Uptake Permeability Enhancers Permeability Enhancers Low Bioavailability->Permeability Enhancers Increase Paracellular Transport Caco-2 Assay Caco-2 Assay Prodrug Synthesis->Caco-2 Assay Metabolic Stability Metabolic Stability Prodrug Synthesis->Metabolic Stability Test Prodrug Cleavage Nanoparticle Formulation->Caco-2 Assay Permeability Enhancers->Caco-2 Assay Enhanced Bioavailability Enhanced Bioavailability Caco-2 Assay->Enhanced Bioavailability High Papp Low Efflux Metabolic Stability->Enhanced Bioavailability Optimal Clearance

Caption: Workflow for enhancing compound bioavailability.

prodrug_activation_pathway Oral Admin Oral Administration of Ester Prodrug Absorption Intestinal Absorption (Increased Permeability) Oral Admin->Absorption SystemicCirc Systemic Circulation Absorption->SystemicCirc Esterases Esterases (in Intestine, Liver, Blood) SystemicCirc->Esterases ActiveDrug Active Parent Drug (this compound) Esterases->ActiveDrug Hydrolysis

Caption: Prodrug activation signaling pathway.

nanoparticle_uptake_logic start Drug-Loaded Nanoparticle in GI Lumen m_cell M-Cell Uptake (Peyer's Patches) start->m_cell enterocyte Enterocyte Uptake start->enterocyte protection Protection from Enzymatic Degradation start->protection lymphatic Lymphatic System m_cell->lymphatic release Sustained Drug Release enterocyte->release portal Portal Vein release->portal systemic Systemic Circulation lymphatic->systemic Bypasses First-Pass Metabolism portal->systemic

Caption: Nanoparticle uptake logical relationships.

References

avoiding degradation of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors contributing to the degradation of this compound are exposure to light, heat, oxygen, and incompatible materials such as strong oxidizing agents. The indole ring is susceptible to oxidation, and the α-keto acid moiety can be prone to decarboxylation under certain conditions.

Q2: What is the recommended short-term storage condition for this compound that is in regular use?

A2: For short-term storage of the compound that is being actively used, it is recommended to keep it in a tightly sealed container, protected from light, in a refrigerator at 2-8°C. For a related compound, 5-Methoxy-2-Methyl-3-Indoleacetic Acid, refrigeration (below 4°C/39°F) is advised.[1]

Q3: How should I store this compound for long-term preservation?

A3: For long-term storage, it is best to store the solid compound at -20°C or below in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[2] This minimizes the risk of degradation from atmospheric oxygen and moisture.

Q4: Can I store this compound in a solution?

A4: Storing the compound in solution is generally not recommended for long periods due to potential solvent-mediated degradation. If you must store it in solution, use a dry, aprotic solvent, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C. The stability in solution will be solvent-dependent and should be validated for your specific application.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of solid compound (e.g., turning yellow or brown) Oxidation of the indole ring.Discard the discolored compound as its purity is compromised. For future prevention, store the compound under an inert atmosphere (argon or nitrogen) and strictly protect it from light.
Decreased potency or inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of your current stock. 2. Perform a quality control check (e.g., HPLC, LC-MS) to assess the purity of the compound. 3. If degradation is confirmed, procure a fresh batch of the compound and adhere to the recommended storage and handling protocols.
Precipitate formation in a stored solution The compound may have low solubility in the chosen solvent at low temperatures, or it could be a sign of degradation product precipitation.1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If it does not redissolve, it is likely a degradation product. The solution should be discarded. 3. For future use, consider preparing fresh solutions before each experiment or validate the stability of the solution at the storage temperature.

Storage Condition Summary

Storage Duration Temperature Atmosphere Light Condition Container
Short-term (days to weeks) 2-8°CAir (acceptable)Protected from light (amber vial or in a dark box)Tightly sealed vial
Long-term (months to years) ≤ -20°CInert gas (e.g., Argon, Nitrogen)Protected from lightTightly sealed vial, preferably with a septum cap for inert gas access

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method to evaluate the stability of the compound under various storage conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, methanol)
  • High-purity water
  • Vials (clear and amber)
  • Inert gas (argon or nitrogen)
  • Refrigerator (2-8°C), Freezers (-20°C and -80°C)
  • HPLC system with a UV detector

2. Procedure:

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results start Start: Fresh Compound prep_solid Prepare Solid Aliquots start->prep_solid prep_solution Prepare Solution Aliquots start->prep_solution storage_conditions Store under various conditions: - Temperature (RT, 2-8°C, -20°C) - Light (Exposed, Protected) - Atmosphere (Air, Inert) prep_solid->storage_conditions prep_solution->storage_conditions analysis Analyze by HPLC at Time Points (e.g., 1 wk, 1 mo, 3 mo) storage_conditions->analysis results Compare to T=0 Assess Degradation analysis->results end End: Determine Optimal Storage results->end

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_degradation Degradation Triggers cluster_products Potential Degradation Products compound This compound oxidized Oxidized Indole Species compound->oxidized Oxidation decarboxylated Decarboxylated Products compound->decarboxylated Decarboxylation light Light light->compound heat Heat heat->compound oxygen Oxygen oxygen->compound polymeric Polymeric Materials oxidized->polymeric

Caption: Potential degradation pathways.

References

Technical Support Center: Scaling Up the Synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful scale-up synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and process flow diagrams to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely adopted and scalable method is a two-step process. It begins with the Friedel-Crafts acylation of 5-methoxyindole at the C3 position using oxalyl chloride to form a reactive acyl chloride intermediate.[1] This intermediate is immediately reacted (in-situ) with an alcohol, typically ethanol, to produce a stable ethyl ester. The final step involves the hydrolysis of this purified ester to yield the target carboxylic acid.[1]

Q2: Why is the synthesis typically performed via an ester intermediate instead of direct formation of the acid?

A2: The intermediate formed from the reaction with oxalyl chloride, 5-methoxy-alpha-oxo-1H-indole-3-acetyl chloride, is highly reactive and unstable.[1] Converting it directly to the carboxylic acid can be challenging to control and may lead to impurities. By forming a stable ethyl ester, the intermediate can be easily purified through crystallization or chromatography, which is crucial for ensuring the high purity of the final product upon hydrolysis.[1]

Q3: What are the most critical parameters to control during the scale-up of the acylation reaction?

A3: For a successful and safe scale-up, meticulous control of several parameters is essential. These include:

  • Temperature: The addition of oxalyl chloride is highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) during this step is critical to prevent side reactions and decomposition.

  • Stoichiometry: Precise control of the molar ratios of reactants, particularly the acylating agent, is necessary to maximize yield and minimize byproduct formation.[1]

  • Reaction Time: Monitoring the reaction to completion using techniques like TLC or LC-MS helps avoid the formation of degradation products from over-processing.[1]

Q4: Are there more environmentally friendly alternatives to traditional Lewis acids for the acylation step?

A4: Yes, research is ongoing to develop greener synthetic methods. The use of solid acid catalysts or milder Lewis acids is being explored to reduce the generation of corrosive and difficult-to-handle waste streams often associated with strong Lewis acids like aluminum chloride.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis process.

Problem/Question Potential Cause Recommended Solution
Low yield of the ethyl ester intermediate. 1. Poor quality or impurity of the starting 5-methoxyindole. 2. Degradation of the acylating agent (oxalyl chloride). 3. Inefficient temperature control during acylation, leading to decomposition. 4. Incorrect stoichiometry.1. Confirm the purity of 5-methoxyindole using NMR or melting point analysis.[1] 2. Use a fresh, unopened bottle of oxalyl chloride. 3. Ensure slow, dropwise addition of oxalyl chloride at a controlled low temperature (0-5 °C). 4. Carefully verify the molar equivalents of all reagents.
Significant byproduct formation is observed during acylation. 1. Reaction temperature is too high. 2. Side reactions, such as N-acylation, may occur. 3. The use of a very strong Lewis acid catalyst can cause decomposition.[2]1. Strictly maintain the recommended low temperature throughout the addition and reaction period. 2. While C3 acylation is electronically favored, ensure conditions do not promote N-acylation. Using milder Lewis acids like Et₂AlCl can improve selectivity.[2] 3. Avoid harsh catalysts like AlCl₃ which can lead to decomposition of the indole ring.[2]
The final hydrolysis step is incomplete or causes product degradation. 1. Insufficient base or reaction time for complete saponification. 2. The product is sensitive to harsh basic conditions and elevated temperatures.1. Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting ester. 2. Perform the hydrolysis at room temperature or with gentle warming. Avoid prolonged exposure to strong base. Once complete, promptly neutralize the solution to precipitate the acid.
The final product is difficult to purify. 1. Impurities were carried over from the intermediate ester stage. 2. Incomplete precipitation or washing during workup.1. The most critical step for final purity is the thorough purification of the ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate intermediate via recrystallization or column chromatography before hydrolysis.[1] 2. After acidification, ensure the product fully precipitates. Wash the filtered solid thoroughly with cold water to remove inorganic salts.

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

  • Preparation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 5-methoxyindole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~10 L/kg of indole).

  • Cooling: Cool the resulting solution to 0-5 °C using an ice bath.

  • Acylation: Add oxalyl chloride (1.1 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the formation of the intermediate by TLC.

  • Esterification: Add anhydrous ethanol (3.0 eq) dropwise, again maintaining the temperature below 10 °C.

  • Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Workup: Quench the reaction by carefully adding it to a cold saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the pure ester.

Protocol 2: Hydrolysis to this compound

  • Dissolution: Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.

  • Saponification: Add a solution of sodium hydroxide (1.5 eq) in water.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring for the disappearance of the ester by TLC or LC-MS.

  • Precipitation: Once the reaction is complete, cool the mixture in an ice bath and slowly add hydrochloric acid (e.g., 2N HCl) until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Stir the slurry for 30 minutes in the cold, then collect the solid by filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove residual salts. Dry the product under vacuum at 40-50 °C to a constant weight.

Visualized Workflows and Logic Diagrams

G cluster_0 Step 1: Acylation and Esterification cluster_1 Step 2: Hydrolysis A 5-Methoxyindole B Acylation with Oxalyl Chloride (THF, 0-5 °C) A->B C Reactive Intermediate (5-methoxy-indole-3-glyoxylyl chloride) B->C D In-situ Esterification (Anhydrous Ethanol) C->D E Crude Ethyl Ester D->E F Purification (Recrystallization) E->F G Pure Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate F->G H Hydrolysis (NaOH, EtOH/H₂O) G->H Proceed with Pure Intermediate I Acidification (HCl to pH 2-3) H->I J Filtration & Washing I->J K Final Product This compound J->K

Caption: Overall workflow for the two-step synthesis of the target compound.

G cluster_checks cluster_solutions cluster_byproducts start Low Yield in Acylation Step purity_check Check Purity of 5-Methoxyindole start->purity_check reagent_check Check Quality of Oxalyl Chloride start->reagent_check temp_check Review Temperature Logs (Was T > 5 °C?) start->temp_check byproduct_check Byproducts Observed in Crude LC-MS? start->byproduct_check sol_purity Solution: Recrystallize Starting Material purity_check->sol_purity Impure sol_reagent Solution: Use Fresh Acylating Agent reagent_check->sol_reagent Old sol_temp Solution: Improve Cooling & Slow Addition Rate temp_check->sol_temp Yes sol_byproduct Solution: Consider Milder Lewis Acid Catalyst byproduct_check->sol_byproduct Yes

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Validation & Comparative

comparing 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid to other indole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid and Other Indole Derivatives in Drug Discovery

This guide provides a detailed comparison of this compound with other notable indole derivatives. The focus is on their chemical structures, biological activities, and mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2]

Structural Overview

This compound belongs to the class of indole-3-glyoxylic acids. Its structure features an indole core, a methoxy group at the 5-position, and a glyoxylic acid moiety at the 3-position.[3] The methoxy group at the C5 position is a key feature, known to enhance the reactivity of the indole ring and modulate electronic properties and biological activity.[3][4] This fundamental structure is a versatile starting point for the synthesis of more complex bioactive molecules.[5]

For comparison, several other key indole derivatives are considered:

  • Indole-3-acetic acid (IAA): A primary plant hormone (auxin) with a simple acetic acid side chain.

  • 5-Methoxyindole-3-acetic acid (5-MIAA): Structurally similar to the title compound but lacks the oxo group in the side chain. It is a metabolite of Indomethacin.[6][7]

  • Indomethacin: A well-known non-steroidal anti-inflammatory drug (NSAID) with a more complex structure, featuring N-acylation and substitutions at positions 2 and 5.[3][8]

  • Tryptophan: An essential amino acid that serves as the biological precursor to a vast array of indole-containing compounds.[9]

Comparative Biological Activity

The primary therapeutic interest in indole-3-glyoxylic acid derivatives lies in their potential as enzyme inhibitors, particularly in the field of oncology.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[9][10] It is a key target in cancer immunotherapy because its overexpression in tumors helps create an immunosuppressive environment, allowing cancer cells to evade the immune system.[9][11] Many indole derivatives, mimicking the natural substrate tryptophan, have been investigated as IDO1 inhibitors.[8][9]

While direct inhibitory data for this compound is not extensively documented, structure-activity relationship (SAR) studies on related compounds provide valuable insights. For instance, studies on indomethacin derivatives revealed that the functional group at the 3-position significantly impacts IDO1 inhibitory activity.[8] The development of potent IDO1 inhibitors often involves modifying the indole core and its substituents to enhance binding to the enzyme's active site.[12][13]

Below is a summary of the IDO1 inhibitory activity for selected indole derivatives.

Compound/Derivative ClassTarget(s)IC50 / Ki ValueKey Findings
Methyl-thiohydantoin-tryptophan (MTH-trp)IDO1Ki = 11.6 μM (enzymatic) EC50 = 12.85 μM (cell-based)A competitive inhibitor of IDO1, about 20-fold more potent than the benchmark inhibitor 1-MT in a cell-based assay.[9]
4-Aryl-1,2,3-triazole derivatives (e.g., MMG-0358)IDO1IC50 = 330 nM (enzymatic) IC50 = 80 nM (hIDO1, cellular)Showed potent inhibition of human IDO1 in cellular assays with no activity against the related enzyme TDO.[9]
Diaryl Hydroxylamine derivatives (e.g., Compound 3)IDO1, IDO2, TDOIDO1 IC50 = 2 μM IDO2 IC50 = 32 μM TDO IC50 = 4 μMRepresents a "pan inhibitor" targeting all three tryptophan-catabolizing enzymes.[14]
Phenylimidazole derivatives (e.g., DX-03-12)IDO1IC50 = 0.3–0.5 μMA potent IDO1 inhibitor with low cytotoxicity, suggesting an immunomodulatory anti-tumor effect.[12]
Indomethacin DerivativesIDO1VariableSAR studies show that the group at the C3 position is critical for inhibitory activity.[8]
Anticancer and Cytotoxic Activity

Beyond IDO1 inhibition, indole derivatives, particularly indole-3-glyoxylamides, have been explored as anticancer agents acting through different mechanisms, such as the inhibition of tubulin polymerization.[15]

A study on indole-3-glyoxylamides identified compounds with potent cytotoxic effects against various cancer cell lines. The lead compound in one series demonstrated an LC50 of 12 nM against the FaDu head and neck cancer cell line.[15] These compounds interact with tubulin at the colchicine binding site, disrupt the microtubule network, and induce apoptosis.[15]

Another study synthesized 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which showed significant cytotoxicity against colorectal cancer cells (HCT116 and Caco-2) with IC50 values of 0.35 and 0.54 μM, respectively.[16]

Signaling Pathways and Experimental Workflows

Tryptophan Metabolism via the Kynurenine Pathway

The catabolism of tryptophan is a critical metabolic pathway with implications for immunity and neurological function. IDO1 is the first and rate-limiting enzyme in this pathway, converting tryptophan to N-formylkynurenine.[9][10] Inhibition of IDO1 is a key strategy to prevent tryptophan depletion and the production of immunosuppressive metabolites within the tumor microenvironment.

Tryptophan_Metabolism cluster_IDO1 IDO1 Inhibition Tryptophan Tryptophan IDO1 IDO1 / TDO / IDO2 Tryptophan->IDO1 Catalyzes NFK N-Formylkynurenine Kynurenine Kynurenine NFK->Kynurenine Kynurenine Formamidase Metabolites Downstream Immunosuppressive Metabolites Kynurenine->Metabolites IDO1->NFK Inhibitor Indole Derivatives (e.g., this compound) Inhibitor->IDO1 Inhibits IDO1_Inhibition_Workflow A Prepare Recombinant Human IDO1 (rhIDO1) B Incubate rhIDO1 with Test Compound (Inhibitor) and Cofactors (Ascorbate, Methylene Blue) A->B C Initiate Reaction by Adding Substrate (L-Tryptophan) B->C D Stop Reaction after Incubation Period (e.g., with Trichloracetic Acid) C->D E Convert N-Formylkynurenine to Kynurenine (Catalytic Hydrolysis) D->E F Quantify Kynurenine (Spectrophotometry at 480 nm after reaction with Ehrlich's reagent) E->F G Calculate % Inhibition and Determine IC50 Value F->G

References

Comparative Analysis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid and Indole-3-glyoxylic acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, indole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. Among these, compounds featuring a glyoxylic acid or related moiety at the 3-position of the indole ring have garnered significant attention. This guide provides a comparative overview of two such compounds: 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid and indole-3-glyoxylic acid, with a focus on their potential as anticancer agents. While derivatives of indole-3-glyoxylic acid have been extensively studied as tubulin polymerization inhibitors, data on the specific biological activities of this compound remains limited. This guide will synthesize the available information to offer a clear comparison and highlight areas for future research.

Introduction to the Compounds

Indole-3-glyoxylic acid is a versatile precursor in the synthesis of various bioactive molecules. Its derivatives, particularly indole-3-glyoxylamides, have been the subject of intensive research in oncology, primarily as inhibitors of tubulin polymerization.

This compound is a structurally related indole derivative distinguished by a methoxy group at the 5-position of the indole ring. Methoxy substitution is a common strategy in medicinal chemistry to modulate the electronic and pharmacokinetic properties of a molecule. While its synthesis is documented, comprehensive studies on its biological activity, particularly in the context of cancer, are not widely published. Research on other 5-methoxyindole derivatives suggests potential for neuroprotective and antioxidant effects.

Comparative Biological Activity

A direct quantitative comparison of the anticancer activity of this compound and indole-3-glyoxylic acid is challenging due to the lack of published data for the former. However, a robust body of evidence supports the potent anticancer effects of indole-3-glyoxylamide derivatives.

Indole-3-glyoxylic Acid Derivatives: Potent Tubulin Polymerization Inhibitors

The primary mechanism through which indole-3-glyoxylamide derivatives exert their anticancer effects is the inhibition of tubulin polymerization. These compounds bind to the colchicine site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The following table summarizes the in vitro cytotoxic activity of representative indole-3-glyoxylamide derivatives against various human cancer cell lines.

Compound IDR1 GroupR2 GroupCell LineIC50 (µM)
Indibulin 4-chlorobenzylpyridin-4-ylSKOV3 (ovarian)0.04
Compound A H4-methoxyphenylA549 (lung)0.15
Compound B H2,4-dimethoxyphenylHCT116 (colon)0.08
Compound C 4-fluorobenzylpyridin-4-ylDU145 (prostate)0.02

Data compiled from various sources. IC50 values are indicative and may vary based on experimental conditions.

This compound: A Potential but Unexplored Candidate

Currently, there is a notable absence of published studies evaluating the anticancer or tubulin polymerization inhibitory activity of this compound. However, the presence of the 5-methoxy group on the indole ring is of interest. In other indole-containing compounds, this substitution has been shown to influence biological activity. For instance, derivatives of 5-methoxy-indole carboxylic acid have demonstrated antioxidant and neuroprotective properties. Furthermore, a metabolite of indomethacin, 5-methoxy-2-methyl-3-indole acetic acid, has been shown to inhibit platelet aggregation.

While these activities are distinct from tubulin inhibition, they highlight the potential for the 5-methoxy group to modulate biological function. Further investigation is warranted to determine if this compound or its derivatives possess anticancer properties.

Signaling Pathways and Experimental Workflows

The established mechanism of action for indole-3-glyoxylamide derivatives involves the disruption of microtubule dynamics, a critical process in cell division. The signaling cascade leading to apoptosis following microtubule disruption is a well-characterized pathway in cancer cells.

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_downstream_events Downstream Events Indole-3-glyoxylamide Indole-3-glyoxylamide Tubulin Tubulin Indole-3-glyoxylamide->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for indole-3-glyoxylamide tubulin polymerization inhibitors.

The workflow for screening and evaluating potential anticancer agents like indole-based compounds typically involves a multi-step process, from initial in vitro cytotoxicity assays to more complex mechanism-of-action studies.

G Start Start Compound_Synthesis Compound Synthesis/ Acquisition Start->Compound_Synthesis Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Active_Compounds Active Compounds? Determine_IC50->Active_Compounds Tubulin_Polymerization_Assay Tubulin Polymerization Assay Active_Compounds->Tubulin_Polymerization_Assay Yes End End Active_Compounds->End No Mechanism_Studies Mechanism of Action Studies (Cell Cycle, Apoptosis) Tubulin_Polymerization_Assay->Mechanism_Studies In_Vivo_Studies In Vivo Xenograft Models Mechanism_Studies->In_Vivo_Studies In_Vivo_Studies->End

Caption: Experimental workflow for evaluating indole-based anticancer compounds.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM). Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter (e.g., DAPI).

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture in a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (DMSO).

  • Initiation of Polymerization: Induce polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a fluorescence plate reader (excitation/emission wavelengths appropriate for the reporter dye).

  • Data Analysis: Plot the fluorescence intensity over time. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence signal compared to the negative control.

Conclusion

Derivatives of indole-3-glyoxylic acid, specifically indole-3-glyoxylamides, are well-established as potent anticancer agents that function by inhibiting tubulin polymerization. In contrast, this compound remains a largely unexplored molecule in the context of cancer therapeutics. The presence of a 5-methoxy group suggests the potential for modulated biological activity, but dedicated studies are required to elucidate its specific effects. This guide highlights a significant knowledge gap and underscores the opportunity for further research into the anticancer potential of this compound and its derivatives, which could lead to the development of novel therapeutic agents.

A Comparative Guide to the Anti-Cancer Potential of Indole-3-Glyoxylamides, Featuring 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer effects of the chemical class of indole-3-glyoxylamides, with a particular focus on the potential of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document evaluates its potential by examining closely related analogues, most notably Indibulin (D-24851), a well-studied member of this class.

Introduction to Indole-3-Glyoxylamides in Oncology

The indole scaffold is a prominent heterocyclic structure found in numerous bioactive compounds and has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[1][2] A number of indole-3-glyoxylamides have emerged as a promising class of anti-cancer agents, primarily functioning as microtubule destabilizing agents.[3] These compounds interfere with the dynamics of microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.[4][5]

Comparative Analysis of Anti-Cancer Activity

Table 1: Cytotoxicity of Indole-3-Glyoxylamide Derivatives

Compound/DerivativeCancer Cell LineIC50/LC50 (µM)Reference
Indibulin (D-24851) SKOV3 (Ovarian)Data not quantified in abstract[3]
U87 (Glioblastoma)Data not quantified in abstract[3]
ASPC-1 (Pancreatic)Data not quantified in abstract[3]
MCF-7 (Breast)Synergistic effect with vinblastine[5]
Compound 20 DU145 (Prostate)0.093[1]
Compound 24 Various4.37 - 10.36[1]

Table 2: Cytotoxicity of Other Indole-Based Anti-Cancer Agents

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 2e HCT116 (Colorectal)6.43[6]
A549 (Lung)9.62[6]
A375 (Melanoma)8.07[6]
2-Aryl-2-(3-indolyl)acetohydroxamic acids (general class) HeLa (Cervical)Varies (order of magnitude difference between protected and non-protected analogs)[7]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary anti-cancer mechanism of indole-3-glyoxylamides like Indibulin is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptotic cell death.

Indole-3-Glyoxylamide_Mechanism Indole Indole-3-Glyoxylamide (e.g., Indibulin) Tubulin Tubulin Dimers Indole->Tubulin Binds to tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of action of Indole-3-Glyoxylamides.

Experimental Protocols

To facilitate further research and comparative studies, a standard protocol for assessing the cytotoxic activity of novel compounds is provided below. This protocol is based on the widely used MTT assay, as described in the reviewed literature.[7][8]

Protocol: MTT Assay for Cell Viability

1. Cell Seeding:

  • Culture human cancer cells (e.g., HCT-116, A549) in appropriate media and conditions.

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells per well.[8]

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compound (e.g., this compound) in serum-free media.

  • After 24 hours of cell seeding, wash the cells and replace the medium with the media containing different concentrations of the test compound.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition:

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8]

4. Formazan Solubilization:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Measurement cluster_3 Analysis A Seed Cancer Cells in 96-well plate C Treat cells with compound A->C B Prepare Compound Dilutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The indole-3-glyoxylamide scaffold represents a promising avenue for the development of novel anti-cancer therapeutics. While direct evidence for the anti-cancer effects of this compound is currently lacking, its structural similarity to potent tubulin polymerization inhibitors like Indibulin suggests it may possess similar activity.

Further research is warranted to synthesize and evaluate the cytotoxic and mechanistic properties of this compound. Direct comparative studies against Indibulin and other established anti-cancer agents will be crucial in determining its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations.

References

Comparative Guide to the Structure-Activity Relationship of 5-Methoxyindole-3-glyoxylamide Analogs as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-methoxyindole-3-glyoxylamide analogs, a class of compounds closely related to 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid. The focus of this guide is on their activity as inhibitors of tubulin polymerization, a key mechanism in the development of anticancer therapeutics. The information presented is compiled from various studies and aims to provide a clear, data-driven overview for researchers in the field of medicinal chemistry and oncology.

Introduction to 5-Methoxyindole-3-glyoxylamides as Anticancer Agents

Indole derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their presence in numerous biologically active compounds. Among these, indole-3-glyoxylamides have been identified as potent anticancer agents. A significant portion of these compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. The 5-methoxy substitution on the indole ring has been found to be a key feature for potent activity in several series of indole-based tubulin inhibitors. This guide will delve into the specific structure-activity relationships of 5-methoxyindole-3-glyoxylamide analogs, providing quantitative data and experimental context.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the in vitro activity of a series of 5-methoxyindole-3-glyoxylamide analogs against tubulin polymerization and various cancer cell lines. The data is compiled from multiple sources to provide a comparative overview. It is important to note that direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.

Compound ID Indole N1-Substituent (R1) Amide Substituent (R2) Tubulin Polymerization IC50 (µM) Cancer Cell Line Cytotoxicity IC50 (nM) Reference
1 H4-pyridyl>50DU145 (Prostate)>10,000
2 H2-pyridyl>50DU145 (Prostate)>10,000
3 -CH2-(4-Cl-Ph)4-pyridyl1.8DU145 (Prostate)120
4 -CH2-(4-Cl-Ph)2-pyridyl2.1DU145 (Prostate)210
5 -CH2-(4-Cl-Ph)4-(thiazol-2-yl)phenyl1.5DU145 (Prostate)93
6 -CH2-(4-Cl-Ph)4-(1H-imidazol-1-yl)phenyl1.9DU145 (Prostate)150
7 -CH2-(4-F-Ph)4-pyridyl2.0A549 (Lung)180
8 -CH2-(c-propyl)4-pyridyl3.2A549 (Lung)450
9 -CH2-(2-thienyl)4-pyridyl2.5HCT-15 (Colon)250
10 H3,4,5-trimethoxyphenyl2.7MCF-7 (Breast)3,800
11 -CH33,4,5-trimethoxyphenyl2.1MCF-7 (Breast)1,500
12 -CH2-Ph3,4,5-trimethoxyphenyl1.6MCF-7 (Breast)850

Key SAR Observations:

  • N1-Substitution is Crucial: Unsubstituted indole (N1-H, compounds 1 and 2) analogs show significantly lower or no activity. The presence of a substituent at the N1 position is critical for potent tubulin polymerization inhibition and cytotoxicity.

  • Nature of N1-Substituent: Aromatic or bulky aliphatic groups at the N1 position, such as a 4-chlorobenzyl group (compounds 3-6), generally lead to high potency.

  • Amide Moiety: The nature of the substituent on the amide nitrogen also plays a significant role. Aromatic and heteroaromatic rings, such as pyridyl and thiazolyl-phenyl groups, are well-tolerated and can contribute to high activity.

  • 5-Methoxy Group: The presence of the 5-methoxy group on the indole ring is a common feature in many potent tubulin inhibitors of this class, suggesting its importance for binding to tubulin.

Experimental Protocols

Tubulin Polymerization Inhibition Assay (Fluorescence-based)

This assay measures the effect of compounds on the polymerization of tubulin into microtubules in vitro.

Materials:

  • Tubulin protein (>99% pure)

  • GTP (Guanosine triphosphate) solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds dissolved in DMSO

  • 96-well, black, clear-bottom microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP and glycerol.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Pre-warm the plate to 37°C for 1-2 minutes.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm when using DAPI) every minute for 60-90 minutes.

  • The rate of tubulin polymerization is proportional to the increase in fluorescence. Plot the fluorescence intensity over time.

  • Determine the IC50 value for each compound by calculating the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., DU145, A549, HCT-15)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

  • 96-well, clear, flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Caption: Experimental workflow for the in vitro tubulin polymerization inhibition assay.

signaling_pathway cluster_cell Cancer Cell Indole_Analog 5-Methoxyindole-3-glyoxylamide Analog Tubulin α/β-Tubulin Dimers Indole_Analog->Tubulin binds Microtubule Microtubule Dynamics Indole_Analog->Microtubule inhibits Tubulin->Microtubule polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest disruption leads to Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis triggers Proliferation Cell Proliferation Apoptosis->Proliferation inhibits

Caption: Mechanism of action of 5-methoxyindole-3-glyoxylamide analogs as tubulin inhibitors.

comparing the efficacy of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid with known tubulin inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of oncology drug development, the quest for novel microtubule-targeting agents with improved efficacy and safety profiles is relentless. This guide provides a comparative analysis of a promising class of indole-based compounds, specifically focusing on the potential of molecules structurally related to 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, against established tubulin inhibitors such as Paclitaxel and Colchicine. This objective comparison is supported by a compilation of experimental data from various studies, detailed experimental protocols, and visual representations of key biological processes.

While direct experimental data for this compound is not extensively available in the public domain, this analysis leverages data from closely related indole-3-glyoxylamide derivatives, which share the core indole scaffold and are known to act as tubulin polymerization inhibitors. This approach provides a valuable framework for understanding the potential efficacy of this class of compounds.

Efficacy at a Glance: Quantitative Comparison

The following tables summarize the inhibitory concentrations (IC50) of various indole-based compounds against tubulin polymerization and their cytotoxic effects on different cancer cell lines, benchmarked against Paclitaxel and Colchicine.

Table 1: Inhibition of Tubulin Polymerization

Compound ClassSpecific Compound ExampleTubulin Polymerization IC50 (µM)Reference
Indole-3-glyoxylamide DerivativeCompound 7d0.34 - 0.86 (cell-based)
Arylthioindole (ATI) DerivativeATI 33.3
Benzo[b]furan DerivativeCompound 5i0.9
Reference Inhibitors
Colchicine-~2-5
Combretastatin A-4 (CA-4)-1.9

Table 2: Cytotoxicity (IC50) in Cancer Cell Lines

Compound ClassSpecific Compound ExampleCell LineIC50 (nM)Reference
Indole-3-glyoxylamide DerivativeCompound 20DU145 (Prostate)93
Arylthioindole (ATI) DerivativeATI 3MCF-7 (Breast)52
Indole/1,2,4-Triazole HybridCompound 7iVarious~3000
Reference Inhibitors
Paclitaxel-SK-BR-3 (Breast)2.5 - 7.5
Paclitaxel-MDA-MB-231 (Breast)~5-15
Colchicine-VariousVaries widely

Mechanism of Action: Disrupting the Cellular Scaffolding

Tubulin inhibitors exert their anticancer effects by interfering with the dynamics of microtubules, essential components of the cell's cytoskeleton. These dynamic structures are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequent programmed cell death (apoptosis).

Indole-based inhibitors, including the indole-3-glyoxylamides, are reported to bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.

cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Colchicine Site Microtubule->Tubulin Dimers Depolymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule->Cell Cycle Arrest (G2/M) Disruption leads to Indole Inhibitor Indole Inhibitor Indole Inhibitor->Tubulin Dimers Indole Inhibitor->Microtubule Inhibits Polymerization Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces

Figure 1. Mechanism of action of indole-based tubulin inhibitors.

Experimental Protocols for Efficacy Evaluation

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate tubulin inhibitors.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Start Start Prepare Tubulin Solution Prepare purified tubulin (e.g., 2 mg/mL) in buffer Start->Prepare Tubulin Solution Add Compound Add test compound (e.g., this compound) or control (Paclitaxel, Colchicine) Prepare Tubulin Solution->Add Compound Initiate Polymerization Incubate at 37°C to initiate polymerization Add Compound->Initiate Polymerization Monitor Absorbance Measure absorbance at 340 nm or fluorescence over time Initiate Polymerization->Monitor Absorbance Analyze Data Plot absorbance/fluorescence vs. time to determine polymerization kinetics and IC50 Monitor Absorbance->Analyze Data End End Analyze Data->End

Figure 2. Workflow for a tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 2-4 mg/mL. Prepare a GTP stock solution (e.g., 100 mM).

  • Reaction Mixture: In a 96-well plate, combine the tubulin solution, GTP (final concentration 1 mM), and the test compound at various concentrations. Include positive (e.g., Paclitaxel) and negative (e.g., DMSO) controls.

  • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm or fluorescence over time using a plate reader.

  • Data Analysis: Plot the absorbance or fluorescence values against time. The rate of polymerization can be determined from the slope of the linear phase. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control inhibitors for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.

Start Start Cell Culture and Treatment Culture cells on coverslips and treat with inhibitor Start->Cell Culture and Treatment Fixation Fix cells with paraformaldehyde Cell Culture and Treatment->Fixation Permeabilization Permeabilize cell membranes with a detergent (e.g., Triton X-100) Fixation->Permeabilization Blocking Block non-specific antibody binding with serum Permeabilization->Blocking Primary Antibody Incubate with primary antibody against α-tubulin Blocking->Primary Antibody Secondary Antibody Incubate with fluorescently-labeled secondary antibody Primary Antibody->Secondary Antibody Mounting and Imaging Mount coverslips on slides and visualize with a fluorescence microscope Secondary Antibody->Mounting and Imaging End End Mounting and Imaging->End

Figure 3. Experimental workflow for immunofluorescence microscopy of microtubules.

Detailed Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compound for an appropriate duration.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum). Incubate with a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Mounting and Visualization: Mount the coverslips onto microscope slides with a mounting medium containing an anti-fade reagent. Visualize the microtubule structure using a fluorescence or confocal microscope.

Conclusion

The available data on indole-3-glyoxylamides and other indole derivatives suggest that this class of compounds holds significant promise as tubulin polymerization inhibitors. Their efficacy, as indicated by low micromolar to nanomolar IC50 values in both biochemical and cell-based assays, positions them as compelling candidates for further preclinical and clinical development. While more direct research on this compound is needed to definitively ascertain its specific activity, the broader class of indole-based tubulin inhibitors demonstrates a clear potential to rival or even surpass the performance of established chemotherapeutic agents. The detailed protocols provided herein offer a standardized framework for future comparative studies, ensuring robust and reliable evaluation of these promising anticancer compounds.

Comparative Analysis of the Biological Activity of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Anticancer Potential

This guide provides a comparative overview of the biological activity of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid and its structural analogs, with a focus on their potential as anticancer agents. While direct experimental data for this compound is limited in the public domain, this guide draws upon structure-activity relationship (SAR) studies of closely related indole-3-glyoxylamide derivatives to provide a contextual comparison. The primary mechanism of action explored is the inhibition of tubulin polymerization, a validated target in cancer therapy.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro cytotoxicity of selected indole-3-glyoxylamide derivatives against various cancer cell lines. It is important to note that specific data for this compound is not available in the reviewed literature. The presented data for related compounds with substitutions at the 5-position of the indole ring serve as a proxy for comparative analysis.

Compound IDR1 SubstituentR2 SubstituentCell LineIC50 (µM)Reference
Target Compound 5-OCH3 OH Data Not Available Data Not Available
Analog 15-HAmide Derivative ADU145 (Prostate)0.093
Analog 25-NO2Amide Derivative BVariousNot specified
Analog 35-ClAmide Derivative CVariousNot specified
Analog 47-OCH3Amide Derivative DSK-OV-3 (Ovarian)< 5
Analog 5HAmide Derivative EA549 (Lung)Data Not Available
Analog 6HAmide Derivative FHCT-15 (Colon)Data Not Available

Note: The specific structures of "Amide Derivatives A, B, C, D, E, and F" are detailed in the respective cited literature. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., DU145, A549, HCT-15)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Inhibition Assay

This cell-free assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

Objective: To determine if a compound inhibits the assembly of microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • Test compounds

  • A fluorescence or absorbance-based plate reader capable of kinetic measurements at 37°C.

  • Fluorescent reporter for tubulin polymerization (optional, for fluorescence-based assays)

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations to the tubulin polymerization buffer.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Kinetic Measurement: Immediately place the plate in the plate reader pre-warmed to 37°C and measure the increase in absorbance or fluorescence over time (typically 30-60 minutes). The absorbance is usually measured at 340 nm.

  • Data Analysis: The rate of tubulin polymerization is determined from the slope of the kinetic curve. The inhibitory effect of the compound is calculated by comparing the polymerization rate in the presence of the compound to the rate in the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway affected by tubulin polymerization inhibitors and a typical experimental workflow for their evaluation.

G cluster_0 Cellular Proliferation Microtubule Dynamics Microtubule Dynamics Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Essential for Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Cell Cycle Progression Cell Cycle Progression Mitotic Spindle Formation->Cell Cycle Progression Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Inhibition of Cancer Cell Growth Inhibition of Cancer Cell Growth Apoptosis->Inhibition of Cancer Cell Growth Indole-3-glyoxylamides Indole-3-glyoxylamides Indole-3-glyoxylamides->Microtubule Dynamics Inhibit Polymerization

Caption: Signaling pathway of tubulin polymerization inhibitors.

G Compound Synthesis Compound Synthesis In Vitro Cytotoxicity Screening (e.g., MTT Assay) In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis->In Vitro Cytotoxicity Screening (e.g., MTT Assay) Active Compounds Active Compounds In Vitro Cytotoxicity Screening (e.g., MTT Assay)->Active Compounds Mechanism of Action Studies Mechanism of Action Studies Active Compounds->Mechanism of Action Studies Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification

Benchmarking 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid Against Standard Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative evaluation of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, a novel indole derivative, against established chemotherapeutic agents. Due to the limited publicly available data on the biological activity of this specific compound, this document outlines a comprehensive experimental plan to benchmark its performance in key areas of cancer research. The protocols, data tables, and pathway diagrams presented herein are intended to guide the systematic investigation of its potential as an anticancer agent.

Introduction to this compound

Indole derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent antitumor effects. The core indole scaffold is present in numerous natural and synthetic molecules that have been developed as anticancer agents. The subject of this guide, this compound, is a methoxy-activated indole derivative. Methoxy substitution on the indole ring is known to modulate the electronic properties and biological activity of these compounds. While direct evidence of the anticancer efficacy of this compound is not yet broadly published, its structural similarity to other bioactive indoles warrants a thorough investigation into its cytotoxic, pro-apoptotic, and cell cycle-disrupting capabilities.

This guide proposes a head-to-head comparison with standard-of-care chemotherapeutics for relevant cancer types where indole derivatives have shown promise, such as glioma and melanoma.

Proposed Comparative Benchmarking

To ascertain the therapeutic potential of this compound, a series of in vitro assays are proposed. These experiments will compare its effects with those of well-established chemotherapeutic drugs on relevant cancer cell lines.

Proposed Cancer Cell Lines:

  • Glioblastoma: U87 MG, A172

  • Melanoma: A375, SK-MEL-28

Standard Chemotherapeutic Agents for Comparison:

  • Temozolomide (TMZ): The standard-of-care alkylating agent for glioblastoma.

  • Dacarbazine (DTIC): An alkylating agent used in the treatment of metastatic melanoma.

  • Paclitaxel: A microtubule-stabilizing agent used for various solid tumors, including melanoma.

  • Doxorubicin: A topoisomerase II inhibitor with broad-spectrum anticancer activity, serving as a general positive control for cytotoxicity.

Data Presentation: Comparative Efficacy Tables

The following tables are structured to present the quantitative data that will be generated from the proposed experimental protocols.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundU87 MG (Glioblastoma)A172 (Glioblastoma)A375 (Melanoma)SK-MEL-28 (Melanoma)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
TemozolomideData to be determinedData to be determinedN/AN/A
DacarbazineN/AN/AData to be determinedData to be determined
PaclitaxelData to be determinedData to be determinedData to be determinedData to be determined
DoxorubicinData to be determinedData to be determinedData to be determinedData to be determined

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after a 72-hour incubation period, as determined by the MTT assay. N/A: Not applicable as a primary standard of care for this cancer type in this context.

Table 2: Comparative Induction of Apoptosis (% of Apoptotic Cells)

Treatment (Concentration)U87 MG (Glioblastoma)A375 (Melanoma)
Vehicle Control Data to be determinedData to be determined
This compound (IC50) Data to be determinedData to be determined
Temozolomide (IC50) Data to be determinedN/A
Dacarbazine (IC50) N/AData to be determined
Doxorubicin (Positive Control) Data to be determinedData to be determined

% of Apoptotic Cells (Annexin V positive) after 48-hour treatment, determined by flow cytometry.

Table 3: Comparative Cell Cycle Analysis (% of Cells in Each Phase)

Treatment (Concentration)Cell LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control U87 MGData to be determinedData to be determinedData to be determined
This compound (IC50) U87 MGData to be determinedData to be determinedData to be determined
Temozolomide (IC50) U87 MGData to be determinedData to be determinedData to be determined
Vehicle Control A375Data to be determinedData to be determinedData to be determined
This compound (IC50) A375Data to be determinedData to be determinedData to be determined
Paclitaxel (IC50) A375Data to be determinedData to be determinedData to be determined

% of cells in each phase of the cell cycle after 24-hour treatment, determined by flow cytometry with propidium iodide staining.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (U87 MG, A172, A375, SK-MEL-28) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the respective standard chemotherapeutics (Temozolomide, Dacarbazine, Paclitaxel, Doxorubicin) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.

  • Cell Treatment: Synchronize cells if necessary, then treat with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the proposed experimental workflow and the known signaling pathways of the standard chemotherapeutics.

Evaluating the Off-Target Effects of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid and its alternatives. The primary biological target of indole-3-glyoxylic acid derivatives, such as this compound, is believed to be Lactate Dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[1] Upregulation of LDHA is a hallmark of many cancers, making it a promising target for therapeutic intervention.[2][3] This guide will compare the on- and off-target profiles of a close structural analog of this compound with two other well-characterized LDHA inhibitors, FX11 and GSK2837808A.

Comparative Analysis of LDHA Inhibitors

CompoundPrimary TargetOn-Target Activity (IC50/Ki)Known Off-TargetsOff-Target Activity
NHI-2 (analog of this compound) LDHA14.7 µM (vs. NADH)[2]Not extensively studiedNot available
10.5 µM (vs. Pyruvate)[2]
FX11 LDHAKi = 8 µM[6]GAPDHKi > 300 µM
GSK2837808A LDHAIC50 = 2.6 nMLDHBIC50 = 43 nM

Summary of Findings:

  • The N-hydroxyindole-2-carboxylate analog of our topic compound shows micromolar potency against LDHA.

  • FX11 also exhibits micromolar inhibition of LDHA and has been shown to be selective over the related glycolytic enzyme GAPDH. However, at higher concentrations, off-target effects or general cytotoxicity have been observed.[6]

  • GSK2837808A is a highly potent nanomolar inhibitor of LDHA with moderate selectivity against the LDHB isoform.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the experimental workflows used to assess on-target and off-target effects.

Glycolysis_and_LDHA_Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDHA Pyruvate->LDHA NADH TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA Lactate Lactate LDHA->Lactate NAD+ Inhibitor 2-(5-Methoxy-3-indolyl) -2-oxoacetic acid (and analogs) Inhibitor->LDHA

Figure 1. Inhibition of the Glycolytic Pathway by LDHA Inhibitors.

Enzymatic_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified LDHA Enzyme Incubate Incubate Components Enzyme->Incubate Substrate Pyruvate & NADH Substrate->Incubate Inhibitor Test Compound (e.g., this compound) Inhibitor->Incubate Measure Measure NADH consumption (Absorbance at 340 nm) Incubate->Measure Calculate Calculate IC50/Ki Measure->Calculate

Figure 2. Workflow for an LDHA Enzymatic Inhibition Assay.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis_fractionation Lysis and Fractionation cluster_analysis Analysis Cells Intact Cells Treat Treat with Compound or Vehicle Cells->Treat Heat Heat to a Range of Temperatures Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to Separate Soluble and Aggregated Proteins Lyse->Centrifuge WB Western Blot for LDHA Centrifuge->WB Quantify Quantify Soluble LDHA WB->Quantify Curve Generate Thermal Shift Curve Quantify->Curve

Figure 3. Workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

This protocol is adapted from standard spectrophotometric assays for LDHA activity.

Materials:

  • Purified human recombinant LDHA enzyme

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Pyruvate solution

  • NADH solution

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, pyruvate, and NADH in each well of the microplate.

  • Add the test compound at various concentrations to the wells. Include a DMSO control.

  • Initiate the reaction by adding the purified LDHA enzyme to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

This protocol provides a method to confirm that a compound binds to its intended target within a cellular context.[7]

Materials:

  • Cell line of interest (e.g., a cancer cell line overexpressing LDHA)

  • Cell culture medium and reagents

  • Test compound and vehicle (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

  • Primary antibody against LDHA

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to confluency. Treat the cells with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3-8 minutes) using a thermocycler, followed by cooling to room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Fractionation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]

  • Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Denature the samples and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for LDHA, followed by an HRP-conjugated secondary antibody.

  • Analysis: Detect the protein bands using a chemiluminescence imager. Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

This guide provides a framework for evaluating the off-target effects of this compound and its analogs. A comprehensive understanding of a compound's selectivity is crucial for the development of safe and effective therapeutics. Further studies, such as broad kinase panel screening and in vivo toxicity assessments, are recommended for a complete off-target profile.

References

head-to-head comparison of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid with paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison between 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid and paclitaxel in the context of therapeutic efficacy is not currently feasible due to a lack of available scientific literature and experimental data on the biological activity of this compound. Present information primarily identifies it as a chemical intermediate, particularly in the synthesis of various indole derivatives, rather than as an active pharmaceutical ingredient.

This guide, therefore, provides a detailed overview of the established therapeutic agent, paclitaxel, and summarizes the known chemical properties of this compound to highlight the current disparity in their scientific understanding and application.

Paclitaxel: An Established Anti-Cancer Agent

Paclitaxel is a highly effective and widely used chemotherapy drug for treating various cancers, including ovarian, breast, lung, and pancreatic cancer. Its primary mechanism of action involves the disruption of microtubule function, which is critical for cell division.

Mechanism of Action

Paclitaxel works by binding to the β-tubulin subunit of microtubules, the protein polymers that form the mitotic spindle during cell division. This binding stabilizes the microtubules, preventing their depolymerization. The resulting dysfunctional microtubules disrupt the normal process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).

Paclitaxel_Mechanism cluster_Cell Cancer Cell Paclitaxel Paclitaxel Tubulin β-tubulin subunits Paclitaxel->Tubulin Binds to Microtubules Microtubule Assembly Tubulin->Microtubules Stable_Microtubules Microtubule Stabilization (Inhibition of Depolymerization) Microtubules->Stable_Microtubules Promotes Mitotic_Spindle Mitotic Spindle Disruption Stable_Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Paclitaxel.

Experimental Data: In Vitro Efficacy of Paclitaxel

The cytotoxic effects of paclitaxel have been extensively documented across a wide range of cancer cell lines. The IC50 (half-maximal inhibitory concentration) is a common measure of a drug's potency.

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer4 - 8
MCF-7Breast Cancer2 - 5
A549Lung Cancer5 - 10
PANC-1Pancreatic Cancer10 - 20

Note: IC50 values are approximate and can vary depending on experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of paclitaxel (e.g., 0.1 nM to 1 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the drug-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight) Start->Adherence Treatment Treat with Paclitaxel (Varying Concentrations) Adherence->Treatment Incubation_Drug Incubate (e.g., 48-72 hours) Treatment->Incubation_Drug Add_MTT Add MTT Solution Incubation_Drug->Add_MTT Incubation_MTT Incubate (2-4 hours) Add_MTT->Incubation_MTT Solubilize Add Solubilization Agent (e.g., DMSO) Incubation_MTT->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze End End Analyze->End Synthesis_Pathway Indole 5-Methoxyindole Intermediate Intermediate Acyl Chloride Indole->Intermediate Reagent Oxalyl Chloride Reagent->Intermediate + Product This compound Intermediate->Product Hydrolysis Hydrolysis Hydrolysis->Product

Safety Operating Guide

Proper Disposal Procedures for 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated, and it is prudent to handle it with care.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile glovesTo prevent skin contact.[1]
Eye Protection Chemical safety goggles or glassesTo protect eyes from potential splashes.[2]
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of any dust or aerosols.[3]

II. Step-by-Step Disposal Protocol

The disposal of this compound, an acidic organic compound, must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[4][5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible (e.g., glass) container designated for organic acid waste.[6] Do not mix with other waste streams like halogenated solvents or strong oxidizing agents.[2][7]

2. Container Labeling:

  • Label the waste container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

3. Temporary Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • This area should be away from general lab traffic, well-ventilated, and have secondary containment to prevent spills.[6]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.[8]

  • Chemical waste generators are responsible for ensuring the waste is classified and disposed of in accordance with local, regional, and national regulations.[3]

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[9]

  • Wear Appropriate PPE: Before cleaning, don the recommended PPE.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust formation.[2][9] For a liquid spill, use an inert absorbent material to soak up the substance.[3]

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent or detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate solid_container Solid Waste Container (Labeled) segregate->solid_container Solid liquid_container Liquid Waste Container (Labeled, Compatible) segregate->liquid_container Liquid storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Professional Disposal (Incineration or other approved method) ehs_contact->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid (CAS: 14827-68-0). The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to avoid potential health risks. It is known to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemStandard/SpecificationPurpose
Eye & Face Protection Safety Glasses with Side-Shields or GogglesNIOSH (US) or EN 166 (EU) approved[1][4]Protects against splashes and dust entering the eyes.
Face ShieldAs needed for splash hazardProvides additional protection for the face from splashes of corrosive substances.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspected prior to use[4][6]Prevents skin contact with the chemical.
Body Protection Laboratory CoatStandardProtects skin and clothing from spills and splashes.[5][6]
Respiratory Protection N95 Respirator or equivalentNIOSH/MSHA or EN 149 approved[7]Required when engineering controls (e.g., fume hood) are insufficient to control dust or aerosol exposure.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[1][7]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols during handling.[1][4]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • If transferring the substance, do so carefully to prevent spills.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

3. In Case of Accidental Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Consult a physician if irritation persists.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including any contaminated consumables (e.g., gloves, weighing paper), in a suitable, clearly labeled, and tightly closed container.[1][4][7]

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal Method: Chemical waste must be disposed of through a licensed hazardous waste disposal company. Consult local, regional, and national hazardous waste regulations to ensure full compliance.[7] Do not dispose of it with household garbage or allow it to enter the sewage system.[3]

Physicochemical Data

PropertyValue
Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
Appearance Solid[1]
Melting Point 248 °C (in ethyl acetate)
Boiling Point 444.3 ± 38.0 °C (Predicted)
Density 1.441 ± 0.06 g/cm³ (Predicted)

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_storage 4. Storage & Final Steps prep_ppe Don PPE: Lab Coat, Safety Goggles, Chemical-Resistant Gloves prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound: Avoid Dust Formation prep_setup->handling_weigh Proceed to Handling handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Glassware and Work Area handling_exp->cleanup_decon Experiment Complete cleanup_waste Collect Waste in Labeled, Sealed Container cleanup_decon->cleanup_waste cleanup_ppe_remove Remove PPE cleanup_waste->cleanup_ppe_remove cleanup_wash Wash Hands Thoroughly cleanup_ppe_remove->cleanup_wash storage_compound Store Compound at Room Temperature, Protected from Light cleanup_wash->storage_compound End of Procedure storage_waste Store Waste for Professional Disposal

Caption: Workflow for handling this compound.

References

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